benzyl(1,3-thiazol-5-ylmethyl)amine
Description
Structure
3D Structure
Properties
CAS No. |
355008-63-8 |
|---|---|
Molecular Formula |
C11H12N2S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
1-phenyl-N-(1,3-thiazol-5-ylmethyl)methanamine |
InChI |
InChI=1S/C11H12N2S/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-14-11/h1-5,8-9,12H,6-7H2 |
InChI Key |
CLKFVCVNPULACL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CN=CS2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl(1,3-thiazol-5-ylmethyl)amine and Its Derivatives
This technical guide provides a comprehensive overview of the synthesis of benzyl(1,3-thiazol-5-ylmethyl)amine and its derivatives, targeting researchers, scientists, and professionals in drug development. This document outlines detailed experimental methodologies, presents quantitative data in structured tables for comparative analysis, and visualizes synthetic pathways and workflows.
Introduction
This compound is a heterocyclic compound incorporating both a benzylamine and a thiazole moiety. The thiazole ring is a prominent scaffold in medicinal chemistry, known to be a core component in a variety of biologically active compounds, including anti-inflammatory, antibacterial, and anticancer agents.[1][2][3] The benzylamine group is also a common feature in pharmacologically active molecules. The synthesis of derivatives of this core structure is of significant interest for the exploration of new therapeutic agents.
The primary synthetic strategy for this compound involves the reductive amination of 1,3-thiazole-5-carbaldehyde with benzylamine. This method is efficient and allows for the synthesis of a wide range of derivatives by modifying either the thiazole or the benzylamine starting material.
Synthesis of Precursors
The synthesis of the target compound requires the preparation of two key precursors: 1,3-thiazole-5-carbaldehyde and benzylamine.
Synthesis of 1,3-Thiazole-5-carbaldehyde
Several methods for the synthesis of thiazole-5-carbaldehydes have been reported. One common approach involves the reaction of tertiary enaminones with potassium thiocyanate mediated by the Dess-Martin periodinane (DMP) reagent.[4][5] Another route to a substituted thiazole aldehyde, 2-chloro-1,3-thiazole-5-carbaldehyde, involves the reaction of 2-chlorothiazole with n-butyllithium followed by quenching with ethyl formate.[6]
Table 1: Synthesis of Thiazole-5-carbaldehyde Derivatives
| Product | Starting Materials | Reagents | Yield (%) | Reference |
| 2-chloro-1,3-thiazole-5-carbaldehyde | 2-chlorothiazole, Ethyl formate | n-BuLi, THF | 73 | [6] |
| Thiazole-5-carbaldehydes | Tertiary enaminones, KSCN | Dess-Martin periodinane | Not specified | [4][5] |
Synthesis of Benzylamine
Benzylamine can be synthesized through various methods, including the reaction of benzyl chloride with ammonia or hexamethylenetetramine, and the Gabriel synthesis.[7][8][9]
Table 2: Synthesis of Benzylamine
| Method | Starting Materials | Reagents | Yield (%) | Reference |
| Reaction with Ammonia | Benzyl chloride, Aqueous ammonia | NaOH, Diethyl ether | 60.7 | [7] |
| Reaction with Hexamethylenetetramine | Benzyl chloride, Hexamethylenetetramine | Chloroform, HCl, NaOH | Not specified, 45g from 70g benzyl chloride | [8] |
| Gabriel Synthesis | Phthalimide, Benzyl chloride | K2CO3, Hydrazine hydrate | 72-79 (N-benzylphthalimide), 60-70 (benzylamine) | [9] |
Synthesis of this compound via Reductive Amination
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[10][11][12] This process typically involves two steps: the formation of an imine intermediate from the reaction of an aldehyde or ketone with an amine, followed by the reduction of the imine to the corresponding amine.[10][11] The reaction can be performed in a one-pot procedure by combining the carbonyl compound, the amine, and a reducing agent that selectively reduces the imine in the presence of the carbonyl group.[12] A common reducing agent for this purpose is sodium cyanoborohydride (NaBH3CN).[10][12]
Synthetic Pathway
The synthesis of this compound from 1,3-thiazole-5-carbaldehyde and benzylamine is depicted in the following diagram.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via reductive amination.
Materials:
-
1,3-thiazole-5-carbaldehyde (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium cyanoborohydride (NaBH3CN) (1.5 eq)
-
Methanol (or other suitable solvent)
-
Acetic acid (catalytic amount)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 1,3-thiazole-5-carbaldehyde in methanol, add benzylamine followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
General Workflow for Synthesis and Purification
The general workflow for the synthesis of this compound and its derivatives is illustrated below.
Caption: General workflow for synthesis and purification.
Synthesis of Derivatives
The synthesis of derivatives of this compound can be achieved by utilizing substituted thiazole-5-carbaldehydes or substituted benzylamines in the reductive amination reaction.
A study by Sharma et al. describes the synthesis of a series of 4-benzyl-1,3-thiazole derivatives with substitutions at the second position of the thiazole ring and on the benzyl group.[2][3] These derivatives were synthesized with the aim of developing potential anti-inflammatory agents.[2][3] Another report details the synthesis of 2-[(5-benzyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives.[13]
Table 3: Examples of Synthesized Benzyl-Thiazole Derivatives
| Derivative Class | General Structure | Synthetic Approach | Reference |
| 4-Benzyl-1,3-thiazole derivatives | Substituted 4-benzyl-1,3-thiazole | Analogue-based drug design | [2][3] |
| 2-[(5-Benzyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-ones | Thiazolidinone fused with 5-benzyl-thiazole | Reaction of 2-chloroacetamido-5-benzylthiazole with KSCN | [13] |
| N-(5-R-benzyl-1,3-thiazol-2-yl) derivatives | Substituted benzyl group at position 5 | Diazonium salt chemistry | [14] |
Conclusion
The synthesis of this compound and its derivatives is readily achievable through established synthetic methodologies, primarily reductive amination. The flexibility of this approach allows for the generation of a diverse library of compounds for further investigation in drug discovery and development. The protocols and data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry.
References
- 1. bepls.com [bepls.com]
- 2. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of Benzylamine and Derivatives [designer-drug.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
benzyl(1,3-thiazol-5-ylmethyl)amine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of benzyl(1,3-thiazol-5-ylmethyl)amine. Due to the limited availability of public domain experimental data, this document focuses on the confirmed structural and basic chemical information. Further experimental characterization would be required for a more in-depth understanding of this compound's physicochemical and biological profile.
Chemical Identity and Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 355008-63-8 | [1] |
| Molecular Formula | C₁₁H₁₂N₂S | [1][2] |
| Molecular Weight | 204.29 g/mol | [1][2] |
| Canonical SMILES | C1(=CN=CS1)CNCC2=CC=CC=C2 | [1] |
| LogP (Predicted) | 2.82380 | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Commercial suppliers indicate that spectroscopic data, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), may be available upon request, suggesting that the compound has been synthesized and characterized.[1][3] However, this data is not publicly accessible.
Chemical Structure
The structure of this compound consists of a central 1,3-thiazole ring. A benzylamine group is attached to the C5 position of the thiazole ring via a methylene bridge. The structural formula, as determined from its SMILES representation, is depicted below.
Caption: 2D structure of this compound.
Experimental Protocols
A thorough search of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. While general synthetic methods for thiazole derivatives are known, a procedure tailored to this particular molecule is not publicly documented.
For researchers interested in synthesizing this compound, a potential synthetic route could involve the following conceptual steps, which would require experimental optimization.
Caption: Conceptual synthetic workflow for this compound.
This proposed pathway involves the nucleophilic substitution of a halogenated thiazole precursor with benzylamine. The reaction conditions, including solvent, temperature, and base, would need to be determined experimentally. Purification would likely involve standard techniques such as extraction and column chromatography.
Biological Activity and Signaling Pathways
There is currently no publicly available information on the biological activity of this compound. While many thiazole-containing compounds exhibit a wide range of pharmacological effects, including antitumor and anti-inflammatory properties, the specific activity of this compound has not been reported.[4] Consequently, there are no known signaling pathways associated with this molecule.
Further research, including in vitro and in vivo screening, would be necessary to elucidate any potential biological effects and mechanisms of action.
Conclusion
This compound is a structurally defined chemical entity with confirmed molecular formula and weight. However, a significant gap exists in the public domain regarding its experimental physicochemical properties, detailed synthetic and analytical protocols, and its biological activity. This technical guide summarizes the currently available information and highlights the need for further research to fully characterize this compound for potential applications in drug discovery and development.
References
- 1. 355008-63-8|this compound|BLD Pharm [bldpharm.com]
- 2. 355008-63-8_Benzyl-thiazol-5-ylmethyl-amineCAS号:355008-63-8_Benzyl-thiazol-5-ylmethyl-amine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. 355008-63-8|this compound| Ambeed [ambeed.com]
- 4. EP1124810B1 - 2-amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of Benzyl(1,3-thiazol-5-ylmethyl)amine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for benzyl(1,3-thiazol-5-ylmethyl)amine, a compound of interest for researchers and professionals in drug development and medicinal chemistry. This document compiles available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a detailed experimental protocol for its synthesis.
Spectroscopic Data Analysis
The structural confirmation of this compound is paramount for its application in research and development. The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | s | 1H | H2 (thiazole ring) |
| ~7.5 | s | 1H | H4 (thiazole ring) |
| ~7.3-7.4 | m | 5H | Aromatic protons (benzyl) |
| ~3.9 | s | 2H | -CH₂- (thiazole-CH₂) |
| ~3.8 | s | 2H | -CH₂- (benzyl-CH₂) |
| ~2.0 (variable) | br s | 1H | -NH- |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~153 | C2 (thiazole ring) |
| ~141 | C4 (thiazole ring) |
| ~139 | Quaternary C (benzyl) |
| ~135 | C5 (thiazole ring) |
| ~129 | Aromatic CH (benzyl) |
| ~128 | Aromatic CH (benzyl) |
| ~127 | Aromatic CH (benzyl) |
| ~53 | -CH₂- (benzyl-CH₂) |
| ~48 | -CH₂- (thiazole-CH₂) |
Infrared (IR) Spectroscopy Data
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are predicted as follows:
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, sharp | N-H stretch (secondary amine) |
| 3000-3100 | Medium | C-H stretch (aromatic and thiazole) |
| 2800-3000 | Medium | C-H stretch (aliphatic -CH₂-) |
| ~1600, ~1495, ~1450 | Medium to strong | C=C and C=N stretching (aromatic and thiazole rings) |
| ~1100 | Medium | C-N stretch |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 218.09 | [M]⁺ (Molecular Ion) |
| 127.06 | [M - C₇H₇]⁺ (Loss of benzyl group) |
| 91.05 | [C₇H₇]⁺ (Benzyl cation) |
Experimental Protocols
A plausible synthetic route to this compound involves the nucleophilic substitution of a halogenated thiazole derivative with benzylamine. While a specific, detailed published procedure for this exact compound is scarce, a general method can be proposed based on established chemical principles.
Synthesis of this compound
The synthesis can be logically approached via the reaction of 5-(chloromethyl)-1,3-thiazole with benzylamine.
Caption: Synthetic workflow for this compound.
Procedure:
-
Reaction Setup: To a solution of 5-(chloromethyl)-1,3-thiazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane, add triethylamine (1.2 eq) as a base to neutralize the HCl byproduct.
-
Addition of Benzylamine: Slowly add benzylamine (1.1 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the characterization of the synthesized compound.
Caption: Workflow for spectroscopic characterization.
Instrumentation:
-
NMR: Spectra can be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.
-
IR: Spectra can be recorded on an FTIR spectrometer, typically as a thin film on a salt plate or as a KBr pellet.
-
MS: Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) source.
This technical guide provides a foundational understanding of the spectroscopic characteristics and a viable synthetic approach for this compound. Further experimental validation is recommended to confirm the predicted data.
Potential Biological Activity of Benzyl(1,3-thiazol-5-ylmethyl)amine: A Technical Whitepaper
Executive Summary
This document provides an in-depth technical overview of the potential biological activities of the novel compound, benzyl(1,3-thiazol-5-ylmethyl)amine. Direct experimental data on this specific molecule is not yet publicly available. Therefore, this paper extrapolates its potential pharmacological profile based on robust evidence from structurally analogous compounds containing the core benzyl and thiazole moieties. Analysis of related compounds suggests that this compound may exhibit promising antimicrobial, anticancer, and anti-inflammatory properties. This whitepaper synthesizes the available quantitative data for these related compounds, details relevant experimental protocols, and visualizes potential mechanisms of action to guide future research and development efforts.
Introduction
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding contribute to favorable interactions with a wide range of biological targets. When combined with a benzyl group, the resulting molecular framework offers a versatile platform for developing novel therapeutic agents. This paper focuses on the potential biological activities of this compound, a molecule that combines these key structural features. While direct studies on this compound are lacking, a comprehensive review of its structural analogs provides a strong foundation for predicting its biological potential.
Predicted Biological Activities Based on Structural Analogs
Based on the activities of structurally related benzyl-thiazole derivatives, this compound is predicted to have potential in the following therapeutic areas:
-
Antimicrobial Activity: Thiazole derivatives are well-documented as potent antimicrobial agents.
-
Anticancer Activity: Several N-acylated 2-amino-5-benzyl-1,3-thiazoles have demonstrated cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Activity: Analogs of benzyl-1,3-thiazole have been synthesized and screened for their ability to inhibit key inflammatory enzymes.
Quantitative Data for Structurally Related Compounds
The following tables summarize the quantitative biological data for compounds structurally related to this compound.
Table 1: Antimicrobial Activity of 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones [1]
| Compound | Target Organism | MIC (µM) | MBC (µM) |
| Compound 7 | Various Bacteria | 43.3 - 86.7 | 86.7 - 173.4 |
| Compound 9 | Various Bacteria | 125.4 - 344.8 | 250.7 - 689.6 |
| Compound 12 | Resistant Bacteria (MRSA, E. coli, P. aeruginosa) | 29.8 - 433.5 | 59.6 - 867.0 |
| Ampicillin (Reference) | Resistant Bacteria | > MBC of test compounds | > MBC of test compounds |
| Streptomycin (Reference) | Resistant Bacteria | > MBC of test compounds | > MBC of test compounds |
Table 2: Acetylcholinesterase Inhibitory Activity of 5-Benzyl-1,3,4-Thiadiazole Derivatives [2]
| Compound | Target Enzyme | IC50 (µM) |
| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | Acetylcholinesterase (from electric eel) | 33.16 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be relevant for assessing the biological activity of this compound, based on protocols used for its analogs.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[1]
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton broth. The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using Mueller-Hinton broth.
-
Incubation: The prepared bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Determination of Minimum Bactericidal Concentration (MBC): An aliquot from the wells showing no visible growth is sub-cultured onto Mueller-Hinton agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
In Vitro Anticancer Activity (MTT Assay)[3]
-
Cell Culture: Human cancer cell lines (e.g., glioblastoma U251, melanoma WM793) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO or isopropanol.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Acetylcholinesterase Inhibition Assay (Ellman's Method)[2]
-
Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE) from electric eel, acetylthiocholine iodide (ATCI), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to initiate the reaction and incubate for a pre-determined time at a controlled temperature.
-
Substrate Addition: Add the ATCI solution to start the enzymatic reaction.
-
Absorbance Reading: The absorbance is measured kinetically at 412 nm over several minutes. The rate of the reaction is proportional to the AChE activity.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without inhibitor). The IC50 value is determined from the dose-response curve.
Visualizations: Workflows and Potential Pathways
The following diagrams, generated using Graphviz, illustrate a general experimental workflow and a potential signaling pathway that could be relevant for this compound.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Caption: Hypothetical mechanism of action via enzyme inhibition.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is not yet available, the analysis of its structural analogs strongly suggests its potential as a valuable lead compound in drug discovery. The presence of the benzyl and thiazole moieties indicates a high probability of antimicrobial, anticancer, and anti-inflammatory properties.
Future research should focus on the synthesis and in vitro screening of this compound using the experimental protocols outlined in this document. Positive results from these initial screens would warrant further investigation into its mechanism of action, including the identification of specific molecular targets and the elucidation of relevant signaling pathways. The information presented in this whitepaper provides a solid foundation and a clear roadmap for the continued investigation of this promising compound.
References
Benzyl(1,3-thiazol-5-ylmethyl)amine: A Technical Whitepaper on Hypothesized Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl(1,3-thiazol-5-ylmethyl)amine is a heterocyclic compound featuring a thiazole core, a versatile scaffold known for a wide array of pharmacological activities. While the specific mechanism of action for this particular molecule has not been fully elucidated in publicly available literature, its structural motifs—a benzyl group, a thiazole ring, and a methylamine linker—suggest several plausible biological targets. This technical guide synthesizes information from studies on structurally related thiazole derivatives to propose primary hypotheses for the mechanism of action of this compound. We further outline detailed experimental protocols to investigate these hypotheses and present quantitative data from related compounds to provide context for potential efficacy.
Introduction
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and biologically active agents.[1][2] Thiazole derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4][5] The diverse biological profiles of these compounds stem from their ability to interact with a variety of enzymes and receptors. This document focuses on this compound, a molecule combining the thiazole core with a benzylamine moiety, and proposes potential mechanisms of action based on established activities of analogous structures.
Structural Features and Pharmacophore Analysis
The chemical structure of this compound consists of three key components:
-
1,3-Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, known to participate in hydrogen bonding and π-π stacking interactions with biological targets.[6]
-
Benzyl Group: A lipophilic moiety that can facilitate passage through biological membranes and engage in hydrophobic interactions within protein binding pockets.
-
Methylamine Linker: A flexible linker connecting the thiazole and benzyl moieties, with a primary amine group that can act as a hydrogen bond donor and a basic center.
This combination of features suggests the potential for interaction with various enzymatic active sites and receptor binding domains.
Hypothesized Mechanisms of Action
Based on the activities of structurally related thiazole derivatives, we propose the following primary hypotheses for the mechanism of action of this compound:
Hypothesis 1: Inhibition of Inflammatory Enzymes (COX/LOX)
Several thiazole derivatives have been identified as potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[3][7] The structural similarity of this compound to known COX/LOX inhibitors suggests it may also modulate these pathways.
-
Proposed Signaling Pathway:
Caption: Hypothesized inhibition of COX and LOX pathways.
Hypothesis 2: Carbonic Anhydrase Inhibition
The thiazole nucleus, often in conjunction with a sulfonamide or a bioisosteric group, is a known pharmacophore for carbonic anhydrase (CA) inhibitors.[8] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.
-
Proposed Signaling Pathway:
Caption: Hypothesized inhibition of Carbonic Anhydrase.
Hypothesis 3: Cholinesterase Inhibition
Thiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine.[6] Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. The benzylamine moiety could potentially interact with the peripheral anionic site (PAS) of AChE.
-
Proposed Signaling Pathway:
Caption: Hypothesized inhibition of Acetylcholinesterase.
Quantitative Data on Related Thiazole Derivatives
To provide a benchmark for potential activity, the following table summarizes the inhibitory concentrations (IC50) of various thiazole derivatives against the hypothesized target classes from the literature.
| Compound Class | Target Enzyme | IC50 Range | Reference |
| N-aryl-4-aryl-1,3-thiazole-2-amines | 5-LOX | 25 nM - 127 nM | [7] |
| 4-substituted thiazole analogues | COX-2 | 0.3 nM - 7 nM | [7] |
| Thiazole-sulfonamide hybrids | Carbonic Anhydrase II | Sub-micromolar | [8] |
| 2-aminothiazole derivatives | Acetylcholinesterase | 0.028 µM - 1.47 µM | [6][9] |
| 5-benzyl-1,3,4-thiadiazole derivatives | Acetylcholinesterase | 33.16 µM | [10] |
Proposed Experimental Protocols
To systematically evaluate the hypothesized mechanisms of action, the following experimental workflow is proposed.
Caption: Proposed experimental workflow for mechanism elucidation.
In Vitro Enzyme Inhibition Assays
-
Objective: To determine the direct inhibitory effect of this compound on the target enzymes.
-
Methodology:
-
COX-1/COX-2 Inhibition Assay: A colorimetric or fluorometric inhibitor screening kit can be used to measure the peroxidase activity of COX enzymes. The assay would involve incubating purified COX-1 and COX-2 with arachidonic acid in the presence of varying concentrations of the test compound.
-
5-LOX Inhibition Assay: A spectrophotometric assay can be employed to measure the production of leukotrienes from arachidonic acid by purified 5-LOX in the presence of the test compound.
-
Carbonic Anhydrase Inhibition Assay: The inhibition of CA activity can be determined by measuring the esterase activity of the enzyme using p-nitrophenyl acetate as a substrate. The rate of p-nitrophenol formation is monitored spectrophotometrically.
-
Cholinesterase Inhibition Assay (Ellman's Method): This spectrophotometric method measures the activity of AChE and BChE by quantifying the rate of hydrolysis of acetylthiocholine (or butyrylthiocholine) to thiocholine, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product.
-
Cell-Based Functional Assays
-
Objective: To assess the activity of the compound in a cellular context.
-
Methodology:
-
Anti-Inflammatory Activity: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells can be used to assess the compound's ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6).
-
Neuroprotective Activity: SH-SY5Y neuroblastoma cells can be challenged with an excitotoxic agent (e.g., glutamate or amyloid-beta) in the presence of the test compound. Cell viability can be assessed using assays such as MTT or LDH release.
-
Molecular Docking Studies
-
Objective: To predict the binding mode of this compound within the active sites of the target enzymes.
-
Methodology: In silico molecular docking simulations will be performed using the crystal structures of the target enzymes (e.g., COX-2, 5-LOX, CA-II, AChE) obtained from the Protein Data Bank (PDB). The predicted binding poses and interactions will help in understanding the structural basis of inhibition and guide further lead optimization.
Conclusion
While the precise mechanism of action of this compound remains to be experimentally determined, its structural components strongly suggest potential interactions with key enzymes involved in inflammation and neurotransmission. The hypotheses presented in this whitepaper, based on the extensive literature on thiazole derivatives, provide a rational starting point for a comprehensive investigation into the pharmacological profile of this compound. The proposed experimental workflow offers a systematic approach to elucidate its mechanism of action and evaluate its therapeutic potential. Further studies are warranted to validate these hypotheses and explore the full pharmacological landscape of this promising molecule.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Thiazole Ring: A Cornerstone of Modern Medicinal Chemistry and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and versatile biological activities have made it an integral component in a wide array of therapeutic agents, from blockbuster anticancer drugs to essential antibiotics. This technical guide provides a comprehensive overview of the pivotal role of the thiazole ring in drug design, detailing its structure-activity relationships, therapeutic applications, and the experimental methodologies used in its development.
Physicochemical and Biological Properties of the Thiazole Ring
The thiazole nucleus imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its aromaticity and the presence of heteroatoms allow for a variety of non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking. The sulfur atom can participate in unique non-covalent interactions due to the presence of low-lying C–S σ* orbitals, which can be crucial for drug-target interactions.[1][2] The thiazole ring is also relatively stable to metabolic degradation, contributing to improved bioavailability and half-life of drug molecules.
This versatile scaffold is associated with a broad spectrum of biological activities, including:
-
Anticancer: Thiazole derivatives have been extensively developed as anticancer agents, targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][4]
-
Antibacterial: The thiazole moiety is a key structural feature in many antibacterial agents, including some penicillins.[1][5]
-
Antiviral: Several thiazole-containing compounds have demonstrated potent antiviral activity against a range of viruses, including HIV and hepatitis viruses.[6]
-
Anti-inflammatory: Thiazole derivatives have been investigated as inhibitors of key inflammatory enzymes like cyclooxygenases (COX).[7][8]
The Thiazole Ring in Approved Drugs and Drug Candidates
The significance of the thiazole ring is underscored by its presence in numerous FDA-approved drugs. A notable example is Dasatinib , a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[9][10] Other clinically important thiazole-containing drugs include the antiretroviral Ritonavir and the anti-inflammatory drug Meloxicam .[11]
The following tables summarize quantitative data for selected thiazole derivatives across different therapeutic areas, illustrating the potency and diversity of this chemical scaffold.
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference(s) |
| Dasatinib | K562 (CML) | BCR-ABL Kinase Inhibitor | <0.001 | [10] |
| Compound 4c | MCF-7 (Breast) | VEGFR-2 Inhibitor | 2.57 ± 0.16 | [4] |
| Compound 4c | HepG2 (Liver) | VEGFR-2 Inhibitor | 7.26 ± 0.44 | [4] |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | Tubulin Polymerization Inhibitor | 0.48 ± 0.03 | [9] |
| Thiazole-naphthalene derivative 5b | A549 (Lung) | Tubulin Polymerization Inhibitor | 0.97 ± 0.13 | [9] |
| Thiazole-based chalcone 2e | Ovar-3 (Ovarian) | Tubulin Polymerization Inhibitor | 1.55 | [12] |
| Ciprofloxacin/thiazole chalcone hybrid 4b | HL-60 (Leukemia) | Topoisomerase I/IIβ Inhibitor | 0.3 | [1] |
| Ciprofloxacin/thiazole chalcone hybrid 4d | RPMI-8226 (Leukemia) | Topoisomerase I/IIβ Inhibitor | 3.70 | [1] |
| Thiazole derivative 6 | C6 (Glioma) | Akt Inhibitor | 3.83 ± 0.76 (µg/mL) | [13] |
| Thiazole derivative 3b | Leukemia HL-60(TB) | PI3Kα/mTOR dual inhibitor | 0.086 ± 0.005 | [14] |
Table 2: Antibacterial Activity of Selected Thiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Benzothiazole derivative 6 | Shigella dysenteriae | 125 | [15] |
| Benzothiazole derivative 13 | Staphylococcus aureus | 50-75 | [16] |
| Benzothiazole derivative 14 | Escherichia coli | 50-75 | [16] |
| Pyridinyl thiazole ligand 55 | Escherichia coli | 200 | [17] |
| Pyridinyl thiazole ligand 55 | Staphylococcus aureus | 50 | [17] |
Table 3: Antiviral Activity of Selected Thiazole Derivatives
| Compound | Virus | Cell Line | EC50 (µM) | Reference(s) |
| Nicotinamide derivative 1 | Chikungunya virus (CHIKV) | NHDF | 0.6 | [2] |
| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | HEL | 7 (µg/mL) | [18] |
| Oxindole derivative 52 | Bovine Viral Diarrhoea Virus (BVDV) | MDBK | 6.6 | [19] |
| Azole derivative | Human Cytomegalovirus (HCMV) | HFF | Varies | [20] |
Key Signaling Pathways and Mechanisms of Action
Thiazole-containing drugs exert their therapeutic effects by modulating a variety of signaling pathways. The ability to design and synthesize derivatives that selectively target specific components of these pathways is a cornerstone of modern drug discovery.
Kinase Inhibition: The Case of Dasatinib
Dasatinib is a prime example of a thiazole-containing drug that functions as a potent kinase inhibitor. It primarily targets the BCR-ABL kinase, the hallmark of chronic myeloid leukemia. By binding to the ATP-binding site of the kinase domain, Dasatinib blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive cancer cell proliferation and survival, ultimately leading to apoptosis.[10]
Tubulin Polymerization Inhibition
Several thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[9][12][13][21][22] These compounds bind to the colchicine binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis in cancer cells.
PI3K/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, promoting cell growth and survival. Thiazole derivatives have been designed as dual inhibitors of PI3K and mTOR, offering a promising strategy for cancer therapy.[12][13][14][23][24]
Experimental Protocols
The development of novel thiazole-based therapeutics relies on robust and reproducible experimental methodologies for their synthesis and biological evaluation.
Synthesis of Thiazole Derivatives
Hantzsch Thiazole Synthesis: This is a classic and widely used method for the synthesis of the thiazole ring. It involves the condensation reaction between an α-haloketone and a thioamide.[5][8][25][26][27]
-
General Procedure:
-
Dissolve the α-haloketone (1 equivalent) in a suitable solvent, such as ethanol.
-
Add the thioamide (1-1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).
-
The product often precipitates out of the solution and can be collected by filtration.
-
Purify the crude product by recrystallization or column chromatography.
-
Synthesis of 2-Aminothiazoles: A common variation of the Hantzsch synthesis uses thiourea as the thioamide component to produce 2-aminothiazoles, which are valuable intermediates in drug synthesis.[6][28][29][30][31]
-
General Procedure:
-
Combine the α-haloketone (1 equivalent) and thiourea (1-1.2 equivalents) in ethanol.
-
Heat the mixture to reflux for 1-3 hours.
-
Cool the reaction mixture and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Biological Evaluation Protocols
Anticancer Activity: MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[28][32]
-
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Antibacterial Activity: Agar Well Diffusion Assay: This method is used to assess the antimicrobial activity of a compound.[1][7][9][15][33]
-
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the thiazole compound solution at a specific concentration into each well. Include positive (known antibiotic) and negative (solvent) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. The size of the zone is proportional to the antibacterial activity of the compound.
-
Antiviral Activity: Plaque Reduction Assay: This assay is used to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound.[18][25][34][35]
-
Detailed Protocol:
-
Cell Seeding: Seed a confluent monolayer of host cells in 6-well or 12-well plates.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus with various concentrations of the thiazole compound for 1 hour at 37°C.
-
Infection: Infect the cell monolayers with the virus-compound mixture.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
-
Drug Discovery and Development Workflow
The discovery and development of novel thiazole-based drugs follow a multi-step workflow that integrates chemistry, biology, and pharmacology.
This workflow begins with the identification and validation of a biological target. Large libraries of thiazole-containing compounds are then screened using high-throughput methods to identify initial "hits." These hits undergo a process of hit-to-lead optimization to improve their potency and drug-like properties.[3][4][16][21][29] Promising lead compounds then enter preclinical development, where their efficacy and safety are evaluated in animal models. Successful preclinical candidates can then proceed to clinical trials in humans.
Conclusion
The thiazole ring is a testament to the power of heterocyclic chemistry in drug discovery. Its remarkable versatility and favorable pharmacological properties have cemented its status as a privileged scaffold in the design of novel therapeutics. The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of thiazole derivatives will undoubtedly lead to the development of the next generation of innovative medicines to address unmet medical needs. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to harnessing the full potential of this remarkable chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 4. fiveable.me [fiveable.me]
- 5. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 9. akjournals.com [akjournals.com]
- 10. wjpmr.com [wjpmr.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. botanyjournals.com [botanyjournals.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lead optimization | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 21. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 23. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 25. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 26. ijsrtjournal.com [ijsrtjournal.com]
- 27. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 29. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. sciepub.com [sciepub.com]
- 31. texaschildrens.org [texaschildrens.org]
- 32. hereditybio.in [hereditybio.in]
- 33. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 34. bio.libretexts.org [bio.libretexts.org]
- 35. asm.org [asm.org]
Preliminary In Vitro Screening of Benzyl(1,3-thiazol-5-ylmethyl)amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties. These derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects. This guide provides a framework for the preliminary in vitro screening of benzyl(1,3-thiazol-5-ylmethyl)amine, a specific thiazole derivative, by summarizing common experimental protocols and data presentation formats derived from studies on analogous structures.
Potential Biological Activities and In Vitro Screening Approaches
Based on the activities of structurally related thiazole derivatives, the preliminary in vitro screening of this compound could logically focus on several key areas. The following sections outline potential screening targets and the corresponding experimental methodologies.
Anticancer Activity
Thiazole derivatives have shown promise as anticancer agents by targeting various cancer cell lines.[1][2] The initial screening typically involves assessing the cytotoxic effects of the compound on different cancer cell lines.
Data Presentation: Cytotoxicity of Thiazole Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. | Reference |
| 4c | MCF-7 (Breast) | MTT Assay | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [1][2] |
| 4c | HepG2 (Liver) | MTT Assay | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [1][2] |
| Compound 20 | U251 (Glioblastoma) | MTT Assay | - | - | - | [3] |
| Compound 20 | WM793 (Melanoma) | MTT Assay | - | - | - | [3] |
Note: The data presented is for thiazole derivatives structurally related to this compound and not for the compound itself.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[3]
Visualization: Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Activity
The thiazole scaffold is a common feature in many antimicrobial agents. Therefore, screening for antibacterial and antifungal activity is a rational starting point.
Data Presentation: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Microbial Strain | Assay Type | MIC (µM) | Reference Compound | MIC (µM) of Ref. | Reference |
| 12 | E. coli (resistant) | Broth Microdilution | 67.5–135.1 | Ampicillin | >867.0 | [4] |
| 12 | MRSA | Broth Microdilution | 135.1 | Streptomycin | >433.5 | [4] |
| 10 | A. niger | Broth Microdilution | 59.6–119.2 | Ketoconazole | 380-4750 | [4] |
| 7 | E. coli | Broth Microdilution | 43.3-86.7 | Streptomycin | >250 | [4] |
Note: MIC (Minimum Inhibitory Concentration) values are for structurally related thiazole derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Preparation: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the absorbance.[4]
Visualization: Workflow for MIC Determination
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition
Thiazole derivatives have been identified as inhibitors of various enzymes, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).[5][6]
Data Presentation: Enzyme Inhibition by Thiazole Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. | Reference |
| 3j | MAO-A | Fluorometric | 0.134 ± 0.004 | - | - | [5] |
| 3t | MAO-B | Fluorometric | 0.025 ± 0.001 | - | - | [5] |
| 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine | AChE | - | 49.86 | - | - | [6] |
Note: The data is for structurally related thiazole and thiadiazole derivatives.
Experimental Protocol: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B enzymes and a suitable substrate (e.g., kynuramine) are prepared in a buffer solution.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specific time at a controlled temperature.
-
Reaction Initiation: The reaction is initiated by adding the substrate.
-
Fluorescence Measurement: The production of the fluorescent product (e.g., 4-hydroxyquinoline from kynuramine) is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition is determined for each concentration of the test compound. The IC50 value is calculated from the dose-response curve.[5]
Visualization: Signaling Pathway of MAO Inhibition
Caption: Inhibition of monoamine metabolism by a potential MAO inhibitor.
Conclusion
The preliminary in vitro screening of this compound should be guided by the known biological activities of structurally similar thiazole derivatives. A tiered approach, starting with broad cytotoxicity and antimicrobial screening, followed by more specific enzyme inhibition assays, can efficiently identify potential therapeutic applications. The experimental protocols and data presentation formats provided in this guide offer a standardized framework for conducting and reporting these initial studies. It is imperative that all experiments are conducted with appropriate controls and that the results are validated through repeated trials. Further investigation into the specific mechanisms of action and structure-activity relationships will be crucial for the future development of this compound as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. doaj.org [doaj.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benzyl(1,3-thiazol-5-ylmethyl)amine: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and biologically active agents.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and structural rigidity make it a privileged scaffold for designing targeted therapeutics.[4] This whitepaper focuses on the benzyl(1,3-thiazol-5-ylmethyl)amine core, a specific and highly versatile derivative. We provide a comprehensive overview of its synthesis, explore its application in developing novel anticancer, antimicrobial, and anti-inflammatory agents, and present detailed experimental protocols and quantitative biological data to guide future research and development efforts.
Synthesis of the Core Scaffold
The synthesis of this compound is typically achieved through a two-step process involving the formation of a key aldehyde intermediate followed by reductive amination. This approach offers a reliable and scalable route to the core scaffold.
Experimental Protocol 1: Synthesis of 1,3-Thiazole-5-carbaldehyde
This protocol is adapted from methods for formylating thiazole rings. A common precursor is 2-chlorothiazole.[5]
-
Materials: 2-Chlorothiazole, anhydrous Tetrahydrofuran (THF), n-Butyl lithium (n-BuLi), Ethyl formate, Saturated ammonium chloride solution, Ethyl acetate, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 2-chlorothiazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-Butyl lithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add ethyl formate (1.1 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Continue stirring for an additional hour.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature while stirring for 30 minutes.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Separate the organic layer and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography to give 1,3-thiazole-5-carbaldehyde.
-
Experimental Protocol 2: Reductive Amination to Yield this compound
Reductive amination is a robust method for forming amines from carbonyl compounds.[6][7] This step couples the thiazole aldehyde with benzylamine.
-
Materials: 1,3-Thiazole-5-carbaldehyde, Benzylamine, Methanol (or another suitable solvent), Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃), Acetic acid (if needed), Dichloromethane (DCM), Saturated sodium bicarbonate solution.
-
Procedure:
-
Dissolve 1,3-thiazole-5-carbaldehyde (1.0 eq) in methanol.
-
Add benzylamine (1.1 eq) to the solution. If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent, such as sodium borohydride (1.5 eq), in portions. The use of a milder agent like sodium triacetoxyborohydride in a solvent like DCM is also a common alternative.[8]
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by carefully adding water.
-
Remove the bulk of the solvent under reduced pressure.
-
Partition the residue between DCM and a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain pure this compound.
-
References
- 1. bepls.com [bepls.com]
- 2. mdpi.com [mdpi.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Identifying Potential Protein Targets of Benzyl(1,3-thiazol-5-ylmethyl)amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl(1,3-thiazol-5-ylmethyl)amine is a heterocyclic compound featuring a core thiazole ring, a structural motif prevalent in a multitude of biologically active molecules and approved pharmaceuticals.[1][2][3] While direct experimental evidence for the protein targets of this specific molecule is not extensively documented in publicly available literature, the rich pharmacology of structurally related thiazole-containing compounds provides a strong basis for predicting its potential biological interactions. This guide synthesizes current knowledge on the protein targets of similar thiazole derivatives to propose a rational approach for the identification and validation of potential protein targets for this compound. We will explore potential enzyme inhibitions, signaling pathway modulations, and provide a framework for experimental validation.
Predicted Protein Target Classes Based on Structural Analogs
The thiazole nucleus is a key pharmacophore that confers a wide range of biological activities, from anti-inflammatory and anticancer to antimicrobial and neuroprotective effects.[2][4][5] Based on the activities of analogous compounds, the potential protein targets for this compound can be categorized into several key classes of enzymes and receptors.
Enzymes Involved in Inflammation and Pain
A significant number of thiazole derivatives have been identified as inhibitors of key enzymes in the inflammatory cascade, particularly cyclooxygenases (COX) and lipoxygenases (LOX).[1]
-
Cyclooxygenase (COX-1 and COX-2): These enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Several 5,6-diarylimidazo[2.1-b]thiazole and 4-substituted thiazole analogues have demonstrated potent and selective inhibition of COX-2.[1]
-
5-Lipoxygenase (5-LOX): This enzyme catalyzes the production of leukotrienes, another class of inflammatory mediators. N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been reported as potent 5-LOX inhibitors.[1]
Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Thiazole-containing compounds, particularly those with a sulfonamide or a bioisosteric methyl sulfonyl group, have shown significant inhibitory activity against CA isoforms, especially CA I and CA II.[6]
Cholinesterases
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are crucial enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Several 2-aminothiazole derivatives have been identified as potent inhibitors of AChE.[7][8] The thiazole ring in these inhibitors often interacts with the peripheral anionic site (PAS) of the enzyme.[8]
Kinesin Motor Proteins
The kinesin superfamily of motor proteins plays a critical role in intracellular transport and cell division. The human kinesin HSET (KIFC1) is involved in clustering extra centrosomes in cancer cells, making it an attractive target for anticancer therapies. A novel class of 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives has been discovered as potent inhibitors of HSET.[9]
Other Potential Targets
-
Influenza Neuraminidase: In-silico studies have suggested that 5-benzyl-4-thiazolinone derivatives could act as inhibitors of influenza neuraminidase, a key enzyme for viral replication.[10]
-
Enzymes in Microbial Metabolism: The thiazole moiety is present in numerous antimicrobial agents, suggesting that this compound could potentially target essential enzymes in bacteria and fungi.[4] For instance, some thiazole-containing thioureas are potent inhibitors of bacterial DNA gyrase and dihydrofolate reductase.[7]
-
Receptors and Kinases in Cancer: Thiazole derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of protein kinases like EGFR and interactions with proteins involved in apoptosis such as Bcl-2.[2][7]
Quantitative Data on Structurally Related Compounds
The following tables summarize the inhibitory activities of various thiazole derivatives against their respective protein targets, providing a quantitative basis for estimating the potential potency of this compound.
Table 1: Inhibition of COX/LOX Enzymes by Thiazole Derivatives
| Compound Class | Target | IC₅₀ (µM) | Reference |
| 5,6-diarylimidazo[2.1-b]thiazoles | COX-2 | Potent | [1] |
| 4-substituted thiazole analogues of indomethacin | COX-2 | 0.0003 - 0.007 | [1] |
| 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-ones | COX-1 | 10 - 16 | [1] |
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | 0.127 | [1] |
Table 2: Inhibition of Cholinesterases by 2-Aminothiazole Derivatives
| Compound Class | Target | IC₅₀ (µM) | Reference |
| 2-aminothiazole derivatives | AChE | 1.47 | [7] |
| 3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substitutedphenyl derivatives | AChE | 0.028 - 0.147 | [8] |
Table 3: Inhibition of Other Enzymes by Thiazole Derivatives
| Compound Class | Target | IC₅₀ (µM) | Reference |
| Thiazole-containing thioureas | S. aureus DNA gyrase | 1.25 | [7] |
| Thiazole-containing thioureas | S. aureus DHFR | 0.13 | [7] |
| Biquinoline-phenylthiazole hybrids | EGFR | 0.09 | [7] |
| 2-(3-benzamidopropanamido)thiazole-5-carboxylates | HSET (KIFC1) | Nanomolar range | [9] |
Experimental Protocols for Target Identification and Validation
A systematic approach is required to identify and validate the protein targets of this compound. This involves a combination of in-silico, in-vitro, and cell-based assays.
In-Silico Target Prediction
Computational methods can provide initial hypotheses about potential protein targets.
-
Ligand-Based Virtual Screening: This approach uses the structure of this compound to search databases of known bioactive molecules for compounds with similar structural or electronic features. The known targets of these similar compounds are then considered as potential targets for the query molecule.
-
Reverse Docking: In this method, the structure of this compound is docked against a large library of protein structures. The proteins to which the molecule binds with high affinity are identified as potential targets. Web servers like PharmMapper and TarFisDock can be utilized for this purpose.[11]
In-Vitro Binding and Enzyme Inhibition Assays
Biochemical assays are essential to confirm direct binding and functional modulation of the predicted targets.
-
Enzyme Inhibition Assays: For predicted enzyme targets like COX, LOX, CAs, and AChE, standard enzyme inhibition assays should be performed. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a key parameter to determine the potency of the compound.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding affinity and kinetics of the interaction between a ligand (this compound) and a protein target. The protein is immobilized on a sensor chip, and the binding of the compound is detected as a change in the refractive index.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
Cell-Based Assays
Cell-based assays are crucial to assess the compound's activity in a more physiologically relevant context.
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to its target inside the cell. CETSA measures the change in the thermal stability of a protein upon ligand binding.
-
Phenotypic Screening: The effect of the compound on cellular phenotypes such as cell viability, proliferation, apoptosis, or the production of inflammatory mediators can be assessed. For example, if COX-2 is a predicted target, the compound's ability to inhibit prostaglandin E2 production in stimulated cells can be measured.
Visualization of Potential Signaling Pathways and Workflows
Potential Modulation of the Arachidonic Acid Cascade
Given the prevalence of COX and LOX inhibition among thiazole derivatives, this compound may modulate the arachidonic acid signaling pathway.
Caption: Potential inhibition of COX and LOX pathways by this compound.
General Workflow for Target Identification and Validation
The following diagram illustrates a logical workflow for identifying and validating the protein targets of a novel compound.
Caption: A stepwise workflow for the identification and validation of protein targets.
Conclusion
While the direct protein targets of this compound remain to be experimentally determined, the extensive literature on the biological activities of structurally related thiazole-containing compounds provides a strong foundation for predicting its potential interactions. The most promising potential targets include enzymes involved in inflammation (COX, LOX), carbonic anhydrases, and cholinesterases. A systematic approach combining in-silico prediction, in-vitro validation, and cell-based assays will be crucial for definitively identifying and characterizing the protein targets of this compound. The methodologies and potential signaling pathways outlined in this guide provide a comprehensive framework for initiating such an investigation, which could ultimately unveil novel therapeutic applications for this and related thiazole derivatives.
References
- 1. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-silico modelling studies of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico identification of targets for a novel scaffold, 2-thiazolylimino-5-benzylidin-thiazolidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Benzyl(1,3-thiazol-5-ylmethyl)amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of benzyl(1,3-thiazol-5-ylmethyl)amine, a heterocyclic amine with potential applications in medicinal chemistry and drug development. Two primary synthetic routes are presented: a one-pot reductive amination of 1,3-thiazole-5-carbaldehyde with benzylamine, and a two-step approach involving the synthesis of 5-(chloromethyl)-1,3-thiazole followed by nucleophilic substitution with benzylamine. Detailed experimental procedures, required reagents and equipment, and expected outcomes are described.
Introduction
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds. The derivatization of this core structure is of significant interest for the development of novel therapeutic agents. This compound combines the thiazole moiety with a benzylamine group, offering a versatile backbone for further functionalization. The following protocols outline reliable methods for its laboratory-scale synthesis.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties and expected analytical data for the final product and key intermediates is provided below for easy reference and comparison.
Table 1: Physicochemical Data of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1,3-Thiazole-5-carbaldehyde | 1003-32-3 | C₄H₃NOS | 113.14 | Liquid |
| 5-(Chloromethyl)-1,3-thiazole | 45438-77-5 | C₄H₄ClNS | 133.60 | Not specified |
| Benzylamine | 100-46-9 | C₇H₉N | 107.15 | Colorless liquid |
| This compound | 355008-63-8 | C₁₁H₁₂N₂S | 204.29 | Not specified |
Table 2: Expected Spectroscopic Data for this compound
| Data Type | Expected Values |
| ¹H NMR | Spectrum not publicly available. Predicted shifts: ~8.8 ppm (s, 1H, thiazole H2), ~7.7 ppm (s, 1H, thiazole H4), 7.2-7.4 ppm (m, 5H, Ar-H), ~4.0 ppm (s, 2H, thiazole-CH₂), ~3.8 ppm (s, 2H, Ar-CH₂), ~1.8 ppm (br s, 1H, NH). |
| ¹³C NMR | Spectrum not publicly available. Predicted shifts: ~153 ppm (thiazole C2), ~142 ppm (thiazole C4), ~139 ppm (Ar-C quat), ~130 ppm (thiazole C5), ~128.5 ppm (Ar-CH), ~128.0 ppm (Ar-CH), ~127.0 ppm (Ar-CH), ~53 ppm (Ar-CH₂), ~48 ppm (thiazole-CH₂). |
| Mass Spec (ESI-MS) | [M+H]⁺ = 205.07 |
Synthetic Protocols
Two distinct synthetic pathways for the preparation of this compound are detailed below.
Protocol 1: Reductive Amination
This protocol describes a one-pot synthesis via the reductive amination of 1,3-thiazole-5-carbaldehyde with benzylamine using sodium triacetoxyborohydride as a mild reducing agent.[1][2]
Caption: Workflow for Reductive Amination Synthesis.
-
1,3-Thiazole-5-carbaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
To a dry round-bottom flask under an inert atmosphere, add 1,3-thiazole-5-carbaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE).
-
Add benzylamine (1.05 eq) to the solution and stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
In one portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the final product.
Protocol 2: Nucleophilic Substitution
This protocol outlines a two-step synthesis beginning with the preparation of 5-(chloromethyl)-1,3-thiazole from 1,3-thiazole-5-methanol, followed by nucleophilic substitution with benzylamine.
Caption: Two-step Nucleophilic Substitution Pathway.
This procedure details the conversion of the corresponding alcohol to the alkyl chloride using thionyl chloride.[3][4]
-
1,3-Thiazole-5-methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Round-bottom flask with stir bar and reflux condenser
-
Ice bath
-
Rotary evaporator
-
In a round-bottom flask, dissolve 1,3-thiazole-5-methanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the mixture to reflux and maintain for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude 5-(chloromethyl)-1,3-thiazole is often used in the next step without further purification.
This procedure involves the alkylation of benzylamine with the previously synthesized 5-(chloromethyl)-1,3-thiazole.
-
Crude 5-(chloromethyl)-1,3-thiazole
-
Benzylamine
-
A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Standard work-up and purification glassware
-
Dissolve the crude 5-(chloromethyl)-1,3-thiazole (1.0 eq) in acetonitrile.
-
Add benzylamine (2.0-3.0 eq to act as both reactant and base, or 1.1 eq with an added base like TEA).
-
Add a non-nucleophilic base such as triethylamine (1.5 eq) if not using excess benzylamine.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to increase the reaction rate. Monitor by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Take up the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Synthetic uses of thionyl chloride | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Benzyl(1,3-thiazol-5-ylmethyl)amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the structural characterization and purity assessment of benzyl(1,3-thiazol-5-ylmethyl)amine. The protocols detailed below are based on established analytical techniques for thiazole derivatives and aromatic amines.
Overview of Analytical Strategy
The characterization of a novel synthesized compound like this compound involves a multi-faceted analytical approach to confirm its identity, purity, and structural integrity. A typical workflow includes chromatographic separation to assess purity and isolate the compound, followed by spectroscopic analysis for structural elucidation.
Caption: General analytical workflow for the characterization of a synthesized compound.
Chromatographic Methods
Chromatographic techniques are essential for determining the purity of this compound and for identifying any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the purity assessment of this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile and water (both containing 0.1% formic acid) is recommended.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Data Presentation:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | ~12-15 minutes (highly dependent on exact conditions) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities and for confirming the identity of the main compound.[1][2]
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.[1]
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Presentation:
| Parameter | Value |
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Injector Temp. | 250°C |
| Oven Program | 100°C (2 min), then 15°C/min to 280°C (5 min) |
| MS Ionization | Electron Ionization (70 eV) |
| Mass Range | m/z 50-500 |
Spectroscopic Methods
Spectroscopic methods are used to elucidate and confirm the chemical structure of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10-20 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent.
-
Acquisition: Standard acquisition parameters for ¹H and ¹³C{¹H} experiments.
Expected ¹H NMR Data (Predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | s | 1H | H2 of thiazole |
| ~7.5 | s | 1H | H4 of thiazole |
| ~7.2-7.4 | m | 5H | Aromatic CH (benzyl) |
| ~4.0 | s | 2H | CH₂ (thiazole-CH₂) |
| ~3.8 | s | 2H | CH₂ (benzyl-CH₂) |
| ~2.0 (broad) | s | 1H | NH |
Expected ¹³C NMR Data (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~155 | C2 of thiazole |
| ~148 | C4 of thiazole |
| ~140 | Quaternary C (benzyl) |
| ~129 | Aromatic CH (benzyl) |
| ~128 | Aromatic CH (benzyl) |
| ~127 | Aromatic CH (benzyl) |
| ~125 | C5 of thiazole |
| ~53 | CH₂ (benzyl-CH₂) |
| ~45 | CH₂ (thiazole-CH₂) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Ionization Mode: ESI in positive ion mode is generally suitable for this compound. EI can be used in conjunction with GC.
-
Sample Introduction: For ESI, the sample can be infused directly or introduced via an HPLC system. For EI, the sample is introduced through the GC.
-
Data Acquisition: Acquire a full scan mass spectrum.
Expected Mass Spectrometry Data:
| Parameter | Value |
| Molecular Formula | C₁₁H₁₂N₂S |
| Molecular Weight | 204.29 g/mol |
| Expected [M+H]⁺ (ESI) | m/z 205.08 |
| Key Fragments (EI) | m/z 91 (tropylium ion from benzyl group), m/z 113 (thiazole-methylamine fragment) |
Logical Relationships in Spectroscopic Analysis
The correlation between different spectroscopic data is crucial for a confident structure elucidation.
Caption: Correlation of spectroscopic data for structural elucidation.
References
Application Notes and Protocols for In Vitro Assays with Benzyl(1,3-thiazol-5-ylmethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl(1,3-thiazol-5-ylmethyl)amine is a synthetic organic compound featuring a thiazole ring, a structural motif present in numerous biologically active molecules and approved pharmaceuticals. The thiazole nucleus is associated with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Given the therapeutic potential of thiazole-containing compounds, thorough in vitro evaluation of novel derivatives like this compound is a critical first step in the drug discovery process.
These application notes provide a framework for the initial in vitro characterization of this compound. The following protocols describe standard assays to assess its potential cytotoxic effects, impact on key cellular signaling pathways (such as protein kinases), and interaction with G protein-coupled receptors (GPCRs). The presented data are illustrative and intended to serve as a template for reporting experimental findings.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | MTT | 48 | 25.8 |
| A549 (Lung Cancer) | MTT | 48 | 42.1 |
| MCF-7 (Breast Cancer) | XTT | 48 | 33.5 |
| HEK293 (Normal Kidney) | MTT | 48 | > 100 |
Note: The data presented above are for illustrative purposes only and do not represent actual experimental results.
Table 2: Kinase Inhibitory Activity of this compound
| Kinase Target | Assay Type | ATP Concentration (µM) | IC₅₀ (µM) |
| EGFR | TR-FRET | 10 | 15.2 |
| VEGFR2 | Luminescence | 10 | 28.9 |
| SRC | Radiometric | 10 | 5.7 |
Note: The data presented above are for illustrative purposes only and do not represent actual experimental results.
Table 3: GPCR Modulatory Activity of this compound
| GPCR Target | Assay Type | Mode | EC₅₀/IC₅₀ (µM) |
| A₂A Adenosine Receptor | cAMP | Antagonist | 12.4 (IC₅₀) |
| CXCR4 | Calcium Mobilization | Antagonist | 35.1 (IC₅₀) |
| β₂-Adrenergic Receptor | cAMP | Agonist | > 50 (EC₅₀) |
Note: The data presented above are for illustrative purposes only and do not represent actual experimental results.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cultured mammalian cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[1]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Incubate the plate in the dark at room temperature for 2-4 hours or overnight to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to assess the inhibitory activity of this compound against a specific protein kinase using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[2]
Materials:
-
This compound
-
Recombinant protein kinase (e.g., SRC)
-
Kinase substrate peptide
-
Kinase assay buffer
-
ATP
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare solutions of the test compound, kinase, substrate, and ATP in kinase assay buffer at appropriate concentrations.
-
Assay Setup: To each well of a white microplate, add the following in order:
-
Kinase assay buffer
-
Test compound at various concentrations (or vehicle control)
-
Substrate peptide
-
Recombinant kinase
-
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[2]
-
ATP Detection: Add the luminescence-based ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Signal Measurement: Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.[2] Measure the luminescence using a plate reader.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value using a dose-response curve.
GPCR Antagonist Assay (cAMP Measurement)
This protocol details a method to evaluate the antagonistic activity of this compound on a Gαi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.[3]
Materials:
-
This compound
-
A cell line stably expressing the Gαi-coupled GPCR of interest
-
A known agonist for the target GPCR
-
Forskolin (an adenylyl cyclase activator)
-
cAMP detection kit (e.g., HTRF, ELISA)
-
Cell culture medium
-
384-well microplates
Procedure:
-
Cell Seeding: Plate the cells in a 384-well plate and grow them to the desired confluency.
-
Compound Addition: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add the known GPCR agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) in the presence of forskolin. The forskolin is used to stimulate cAMP production, which is then inhibited by the activation of the Gαi-coupled receptor.
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: The antagonistic activity of the test compound will result in an increase in cAMP levels (by blocking the inhibitory effect of the agonist). Calculate the percentage of inhibition of the agonist response at each concentration of the test compound. Determine the IC₅₀ value from the dose-response curve.
Visualizations
Signaling Pathways and Workflows
Caption: G Protein-Coupled Receptor (GPCR) signaling cascade.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Caption: Experimental workflow for the MTT cell viability assay.
References
Application Notes and Protocols for the Purification of Benzyl(1,3-thiazol-5-ylmethyl)amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of benzyl(1,3-thiazol-5-ylmethyl)amine, a key intermediate in pharmaceutical synthesis. The following methods are based on established purification techniques for analogous compounds and are intended to serve as a starting point for process development and optimization.
Introduction
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral agents like Ritonavir. The purity of this intermediate is paramount to ensure the quality, efficacy, and safety of the final drug product. This document outlines two primary purification techniques: silica gel column chromatography and recrystallization, along with a standard extractive workup procedure.
Purification Techniques
A multi-step approach is often necessary to achieve high purity of this compound. This typically involves an initial extractive workup to remove inorganic impurities and highly polar or non-polar contaminants, followed by either column chromatography for fine purification or recrystallization for bulk purification and removal of closely related impurities.
Extractive Workup
An initial liquid-liquid extraction is a fundamental step to partition the target compound into an organic phase, leaving behind water-soluble impurities.
Silica Gel Column Chromatography
Column chromatography is a highly effective method for separating the target amine from byproducts and unreacted starting materials based on differential adsorption to the stationary phase.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.
Experimental Protocols
The following protocols are generalized procedures based on the purification of structurally related compounds. Optimization of solvent systems, pH, and temperature may be required for specific applications.
Protocol 1: Extractive Workup
This protocol describes a standard procedure for the initial purification of a reaction mixture containing this compound.
Materials:
-
Crude reaction mixture containing this compound
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any acidic components.
-
Separate the aqueous layer and wash the organic layer with brine to remove residual water and inorganic salts.
-
Separate the aqueous layer and transfer the organic layer to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude purified product.
Protocol 2: Silica Gel Column Chromatography
This protocol is suitable for the fine purification of this compound.
Materials:
-
Crude this compound from extractive workup
-
Silica gel (230-400 mesh)
-
Eluent: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). The ratio should be optimized by thin-layer chromatography (TLC). A starting gradient of 10% to 50% ethyl acetate in hexanes is recommended.
-
Chromatography column
-
Fraction collector or collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane).
-
Load the dissolved sample onto the top of the silica gel bed.
-
Begin elution with the starting eluent mixture, gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
Protocol 3: Recrystallization
This protocol is ideal for the bulk purification of solid this compound.
Materials:
-
Crude solid this compound
-
Recrystallization solvent (e.g., ethyl acetate/hexanes, isopropanol, methanol). The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
If necessary, add more solvent dropwise to achieve complete dissolution at the boiling point.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Data Presentation
The effectiveness of each purification step should be monitored by appropriate analytical techniques, such as HPLC, GC, or NMR, to determine the purity of the product. The results can be summarized as follows:
| Purification Step | Initial Purity (%) | Final Purity (%) | Yield (%) | Method |
| Extractive Workup | 50-70 | 70-85 | >90 | HPLC |
| Column Chromatography | 80-90 | >98 | 60-80 | HPLC/GC |
| Recrystallization | 90-95 | >99 | 70-90 | HPLC/NMR |
Note: The data presented in this table are representative examples and will vary depending on the initial purity of the crude material and the specific conditions used.
Visualized Workflows
The following diagrams illustrate the logical flow of the described purification protocols.
Caption: Workflow for Extractive Workup.
Caption: Workflow for Column Chromatography.
Caption: Workflow for Recrystallization.
Application Notes: High-Throughput Screening of Benzyl(1,3-thiazol-5-ylmethyl)amine
Introduction
Benzyl(1,3-thiazol-5-ylmethyl)amine is a small molecule belonging to the thiazole class of compounds. Thiazole derivatives are of significant interest in drug discovery due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] High-throughput screening (HTS) offers a rapid and efficient approach to identify and characterize the biological activity of novel compounds like this compound against a wide array of biological targets.[5][6][7] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in HTS campaigns.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C11H12N2S |
| Molecular Weight | 204.29 g/mol |
| Structure | (Awaiting specific structural data) |
| Known/Potential Biological Activities | Based on related thiazole compounds, potential activities include modulation of inflammatory pathways (e.g., COX/LOX inhibition), kinase inhibition, or antimicrobial effects.[1][8] |
High-Throughput Screening Workflow
The general workflow for screening this compound involves several key stages, from assay development to hit validation.[9][10]
Caption: A generalized workflow for a high-throughput screening campaign.
Experimental Protocols
Below are detailed protocols for common HTS assays that can be adapted for screening this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay
This protocol is designed to assess the effect of the compound on cell viability and is a common primary screen or counterscreen to identify cytotoxic effects.[11][12]
1. Materials and Reagents:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
384-well clear-bottom, black-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,500 cells in 40 µL of complete medium per well of a 384-well plate.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Prepare a dilution series of this compound in assay medium.
-
Using an automated liquid handler, add 10 µL of the diluted compound to the appropriate wells. Final concentration may range from 1 µM to 50 µM for a primary screen.
-
Include vehicle controls (e.g., 0.1% DMSO) and positive controls (e.g., staurosporine).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
-
Assay Readout:
-
Equilibrate the plates and CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
3. Data Analysis:
-
Normalize the data to vehicle controls (100% viability) and a no-cell control (0% viability).
-
Calculate the percentage of cell viability for each compound concentration.
-
For dose-response experiments, fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: NF-κB Reporter Gene Assay
This protocol is designed to identify compounds that modulate the NF-κB signaling pathway, a key pathway in inflammation.
1. Materials and Reagents:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Complete cell culture medium.
-
This compound stock solution (10 mM in DMSO).
-
TNF-α (Tumor Necrosis Factor-alpha) to stimulate the pathway.
-
384-well solid white tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Plate reader with luminescence detection.
2. Procedure:
-
Cell Seeding:
-
Seed 5,000 cells in 40 µL of complete medium per well of a 384-well plate.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Add 5 µL of diluted this compound to the wells.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Add 5 µL of TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated controls.
-
-
Incubation:
-
Incubate for 6-8 hours at 37°C, 5% CO2.
-
-
Assay Readout:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add 25 µL of luciferase reagent to each well.
-
Measure luminescence using a plate reader.
-
3. Data Analysis:
-
Normalize the data to stimulated (100% activity) and unstimulated (0% activity) vehicle controls.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value from a dose-response curve.
Hypothetical Signaling Pathway Modulation
Based on the known anti-inflammatory properties of some thiazole derivatives, this compound could potentially inhibit the NF-κB signaling pathway.
Caption: A potential mechanism of action via inhibition of the NF-κB pathway.
Data Presentation
Quantitative data from dose-response experiments should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical Dose-Response Data for this compound
| Assay | Target/Pathway | Endpoint | IC50/EC50 (µM) |
| Cell Viability | General Cytotoxicity | Luminescence | > 50 |
| NF-κB Reporter | NF-κB Pathway | Luciferase Activity | 5.2 |
| Kinase Screen | Kinase X | Biochemical Assay | 2.8 |
These application notes provide a framework for the high-throughput screening of this compound. The provided protocols for cell viability and reporter gene assays are robust and adaptable for identifying the biological activities of this and other novel small molecules. The modular nature of HTS allows for the exploration of various biological questions, and the subsequent hit validation and characterization are crucial steps in the drug discovery pipeline.[13][14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 7. High-throughput screening - Wikipedia [en.wikipedia.org]
- 8. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. marinbio.com [marinbio.com]
- 13. books.google.cn [books.google.cn]
- 14. researchgate.net [researchgate.net]
- 15. search.library.albany.edu [search.library.albany.edu]
- 16. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzyl(1,3-thiazol-5-ylmethyl)amine in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The thiazole ring serves as a key scaffold in numerous approved drugs and clinical candidates, particularly as kinase inhibitors. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders. The unique structural features of the thiazole nucleus allow for critical interactions within the ATP-binding site of various kinases, making it a privileged scaffold for the design of targeted inhibitors.
This document provides detailed application notes and protocols for the use of benzyl(1,3-thiazol-5-ylmethyl)amine, a representative thiazole-containing compound, in kinase inhibition assays. While specific data for this exact molecule is not extensively available in public literature, this guide leverages data from structurally similar thiazole derivatives to provide a comprehensive resource for researchers. The protocols outlined herein are standard industry and academic methods for assessing the potency and selectivity of small molecule kinase inhibitors.
Data Presentation: Kinase Inhibitory Activity of Structurally Related Thiazole Derivatives
The following tables summarize the kinase inhibitory activities of compounds structurally related to this compound. This data is provided to illustrate the potential of this chemical scaffold and to serve as a reference for assay design and data interpretation.
Table 1: Inhibitory Activity of 4-Aryl-5-aminomethyl-thiazole-2-amine Derivatives against ROCK II
| Compound ID | Structure | R Group | IC50 (nM) |
| 4v | 4-(pyridin-4-yl)-5-((piperidin-1-yl)methyl)thiazol-2-amine | 4-pyridyl | 20 |
| 4q | N-(5-((4-Methylpiperazin-1-yl) methyl)-4- (pyridin-4-yl) thiazol-2-yl) isonicotinamide | 4-pyridyl | Data not available in this format |
| 4g | N-(5-((4-Methylpiperazin-1-yl) methyl)-4- (pyridin-3-yl) thiazol-2-yl) benzamide | 3-pyridyl | Data not available in this format |
Data extracted from a study on 4-aryl-thiazole-2-amines as ROCK inhibitors.
Table 2: Inhibitory Activity of Thiazole Derivatives against Protein Kinase CK2
| Compound ID | Structure | R Group | IC50 (µM) |
| 33 | 4-(thiazol-5-yl)benzoic acid derivative | Varied substitutions | 0.4 |
Data from a study identifying 1,3-thiazole-5-carboxylic acid derivatives as CK2 inhibitors.[1]
Table 3: Inhibitory Activity of Thiazolyl N-Benzyl-Substituted Acetamide Derivatives against c-Src Kinase
| Compound ID | Structure | R Group on N-benzyl | GI50 (µM) in NIH3T3/c-Src527F cells | GI50 (µM) in SYF/c-Src527F cells |
| 8a | N-benzyl-2-(thiazolyl)acetamide derivative | Unsubstituted | 1.34 | 2.30 |
| 8b | N-benzyl-2-(thiazolyl)acetamide derivative | 4-Fluoro | 1.49-2.51 | 1.49-2.51 |
Data from a study on thiazolyl N-benzyl-substituted acetamides as Src kinase inhibitors.[2]
Experimental Protocols
Detailed methodologies for two common kinase inhibition assays are provided below. These protocols can be adapted for screening this compound and other thiazole derivatives against a panel of kinases.
Protocol 1: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 384-well or 96-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the test compound dilution to the wells of a white assay plate.
-
Add 2.5 µL of a 2x kinase/substrate mixture (containing the kinase and its specific substrate in Kinase Reaction Buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (in Kinase Reaction Buffer) to each well. The final reaction volume is 10 µL.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the ATP pocket of a kinase.
Materials:
-
Kinase of interest (tagged, e.g., with GST or His)
-
LanthaScreen® Certified Kinase
-
LanthaScreen® Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His)
-
LanthaScreen® Kinase Tracer
-
This compound (or other test compounds) dissolved in DMSO
-
TR-FRET Dilution Buffer
-
Black, low-volume 384-well plates
-
Multichannel pipettes
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in TR-FRET Dilution Buffer to 4x the final desired assay concentration.
-
Assay Plate Setup:
-
Add 2.5 µL of the 4x compound dilutions to the wells of a black assay plate.
-
Add 2.5 µL of a 4x Kinase/Antibody mixture (containing the tagged kinase and the Eu-labeled antibody in TR-FRET Dilution Buffer) to each well.
-
Add 5 µL of a 2x Tracer solution (in TR-FRET Dilution Buffer) to each well to initiate the binding reaction. The final assay volume is 10 µL.
-
Include controls for high FRET (no inhibitor) and low FRET (no kinase or excess of a known inhibitor).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways that can be targeted by thiazole-based kinase inhibitors and a general workflow for kinase inhibitor screening.
Caption: General workflow for kinase inhibitor screening.
Caption: Simplified ROCK signaling pathway.[3][][5][6][7]
Caption: Overview of CK2 signaling pathways.[8][9][10][11][12]
Caption: Simplified Src kinase signaling network.[13][14][15][16][17]
Conclusion
This compound belongs to a class of compounds with demonstrated potential for kinase inhibition. The provided application notes and protocols offer a framework for researchers to evaluate its efficacy and selectivity against a range of kinase targets. By utilizing established assay methodologies such as the ADP-Glo™ and LanthaScreen® assays, and by understanding the key signaling pathways involved, scientists can effectively characterize the inhibitory profile of this and other novel thiazole derivatives in the pursuit of new therapeutic agents.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Protein kinase CK2: a potential therapeutic | Senhwa Biosciences, Inc. [senhwabio.com]
- 11. The Immune Regulatory Role of Protein Kinase CK2 and Its Implications for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pan-SRC kinase inhibition blocks B-cell receptor oncogenic signaling in non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pan-cancer Analysis Reveals SRC May Link Lipid Metabolism and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Inhibition of Src Kinase Signaling Attenuates Pancreatic Tumorigenesis | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 16. Src family kinase - Wikipedia [en.wikipedia.org]
- 17. Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Target Engagement Assays of Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the cellular target engagement of thiazole-containing compounds. Thiazole moieties are prevalent in a wide range of biologically active molecules and approved drugs, often targeting protein kinases and influencing key signaling pathways.[1][2] Verifying direct interaction with the intended target in a cellular context is a critical step in the drug discovery pipeline. This document outlines protocols for several robust assays to quantify target engagement, along with examples of relevant signaling pathways and quantitative data for representative thiazole derivatives.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[3][4]
Experimental Protocol: High-Throughput CETSA (HT-CETSA)
This protocol is adapted for a 384-well format for higher throughput.
Materials:
-
Cell line expressing the target of interest (e.g., A549, MCF-7, HeLa)[5][6]
-
Thiazole compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Detection antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
384-well PCR plates
-
384-well white assay plates
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole compound in cell culture medium. A typical concentration range to test is 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add the compound dilutions. Include a DMSO vehicle control.
-
Incubate for 1-2 hours at 37°C and 5% CO2 to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Seal the plate and place it in a PCR machine with a heated lid.
-
Apply a temperature gradient to determine the optimal melting temperature (Tm) of the target protein in the absence of the compound.
-
For compound screening, heat the entire plate at the predetermined Tm for 3 minutes.
-
-
Cell Lysis:
-
Immediately after heating, add lysis buffer to each well.
-
Incubate on ice for 15-30 minutes with gentle shaking to ensure complete lysis.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection:
-
Transfer the supernatant containing the soluble protein fraction to a new 384-well white assay plate.
-
Perform a standard Western blot or an ELISA-based detection method (like AlphaLISA) to quantify the amount of soluble target protein.
-
For Western blotting, normalize the signal to a loading control (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the thiazole compound indicates target stabilization and engagement.
-
For single-temperature screening, compare the amount of soluble protein in compound-treated wells to the DMSO control. An increase in soluble protein suggests target engagement.
-
Experimental Workflow: CETSA
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding to a specific protein target in living cells. It utilizes a NanoLuc® luciferase-tagged protein of interest and a cell-permeable fluorescent tracer that binds to the same target.
Experimental Protocol: NanoBRET™ for Kinase Targets
This protocol is designed for assessing the engagement of thiazole-based kinase inhibitors.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-kinase fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the kinase family
-
Thiazole compound stock solution (in DMSO)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, non-binding surface 96-well or 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector and a carrier DNA.
-
Plate the transfected cells in a suitable tissue culture flask and incubate for 24 hours.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Dispense the cell suspension into the wells of a white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the thiazole compound in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM®.
-
Add the thiazole compound dilutions to the appropriate wells. Include a DMSO vehicle control.
-
Immediately add the tracer to all wells.
-
Incubate the plate at 37°C and 5% CO2 for 2 hours.
-
-
Luminescence Reading:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio as a function of the thiazole compound concentration.
-
A decrease in the BRET ratio indicates displacement of the tracer by the compound, signifying target engagement.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow: NanoBRET™ Assay
Fluorescence Polarization (FP) Assay
Fluorescence Polarization (FP) is a solution-based, homogeneous technique used to study molecular interactions. It is well-suited for high-throughput screening to identify compounds that disrupt the binding of a fluorescently labeled ligand (tracer) to a target protein.
Experimental Protocol: Competitive FP Assay
Materials:
-
Purified target protein
-
Fluorescently labeled tracer with known affinity for the target protein
-
Thiazole compound stock solution (in DMSO)
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
Black, low-volume 384-well assay plates
-
Plate reader with FP capabilities
Procedure:
-
Assay Component Preparation:
-
Prepare serial dilutions of the thiazole compound in assay buffer.
-
Prepare a solution of the target protein and the fluorescent tracer in assay buffer. The concentrations of the protein and tracer should be optimized based on the Kd of their interaction.
-
-
Assay Plate Setup:
-
Add the thiazole compound dilutions to the wells of the assay plate. Include a DMSO vehicle control.
-
Add the protein-tracer mixture to all wells.
-
Also, include controls for free tracer (no protein) and tracer bound to protein (no compound).
-
-
Incubation:
-
Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (typically 30-60 minutes), protected from light.
-
-
Fluorescence Polarization Reading:
-
Measure the fluorescence polarization (in millipolarization units, mP) on a plate reader.
-
-
Data Analysis:
-
The binding of the tracer to the protein results in a high FP value, while the free tracer has a low FP value.
-
Displacement of the tracer by the thiazole compound leads to a decrease in FP.
-
Plot the FP values against the log of the thiazole compound concentration and fit the data to a suitable model to determine the IC50.
-
Logical Relationship: FP Assay Principle
Reporter Gene Assay
Reporter gene assays are used to investigate the functional consequences of target engagement by measuring the transcriptional activity of a specific signaling pathway.
Experimental Protocol: PI3K/AKT/mTOR Pathway Reporter Assay
This protocol is designed to assess the inhibitory effect of thiazole compounds on the PI3K/AKT/mTOR pathway.[2]
Materials:
-
Cell line with an integrated reporter construct (e.g., HEK293 with a serum response element (SRE)-luciferase reporter)
-
Thiazole compound stock solution (in DMSO)
-
Cell culture medium
-
Pathway activator (e.g., serum or a specific growth factor)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line into a 96-well plate and incubate overnight.
-
Serum Starvation (if necessary): To reduce basal pathway activity, replace the growth medium with a low-serum or serum-free medium and incubate for 4-24 hours.
-
Compound Treatment:
-
Pre-treat the cells with serial dilutions of the thiazole compound for 1-2 hours.
-
-
Pathway Activation:
-
Add the pathway activator (e.g., serum to a final concentration of 10%) to all wells except for the unstimulated control.
-
Incubate for an additional 6-8 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to all wells.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of the stimulated, compound-treated wells to the stimulated, vehicle-treated wells.
-
Plot the normalized reporter activity against the log of the thiazole compound concentration to determine the IC50.
-
Signaling Pathways Targeted by Thiazole Compounds
Thiazole-containing molecules are known to inhibit various protein kinases, thereby modulating key cellular signaling pathways implicated in cancer and inflammatory diseases.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[7] Several thiazole derivatives have been developed as inhibitors of PI3K and/or mTOR.[8][9]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Thiazole-based compounds have been identified as inhibitors of key kinases in this pathway, such as p38 MAPK.[10][11][12]
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Benzothiazole based inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Computational Docking Studies of Benzyl(1,3-thiazol-5-ylmethyl)amine with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting computational docking studies on benzyl(1,3-thiazol-5-ylmethyl)amine and its derivatives. While specific docking studies on this exact molecule are limited in publicly available literature, this document leverages data from structurally similar thiazole and benzothiazole derivatives to provide robust protocols and insights into potential target interactions. The methodologies outlined here are applicable for investigating the binding affinity and mode of interaction of this compound with a variety of protein targets implicated in different disease areas.
Introduction to this compound and its Therapeutic Potential
The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The this compound core combines the versatile thiazole moiety with a benzyl group, a common feature in pharmacologically active compounds that can engage in various non-covalent interactions with protein targets. Computational docking is a powerful in-silico tool used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target, providing valuable insights for drug discovery and lead optimization.
Potential Protein Targets
Based on docking studies of analogous thiazole-containing compounds, several classes of proteins are predicted to be potential targets for this compound. These include:
-
Bacterial Proteins: Penicillin-binding proteins (PBPs) are crucial enzymes in bacterial cell wall synthesis and are common targets for antibiotics.[1]
-
Protein Kinases: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, VEGFR-2, and BRAF kinase are key regulators of cell signaling pathways and are often dysregulated in cancer.[2][3]
-
Fungal Enzymes: Enzymes like lanosterol 14α-demethylase (CYP51) are essential for fungal cell membrane integrity and are targets for antifungal agents.
-
Other Enzymes: Various other enzymes, such as oxidoreductases, can also be targeted by thiazole derivatives.
Experimental Protocols
This section provides a generalized yet detailed protocol for performing molecular docking studies.
Ligand Preparation
-
3D Structure Generation:
-
Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure.
-
-
Energy Minimization:
-
Perform energy minimization of the 3D ligand structure using a molecular mechanics force field (e.g., MMFF94) or a semi-empirical quantum mechanical method (e.g., AM1). This step is crucial for obtaining a low-energy, stable conformation.
-
-
Charge Assignment:
-
Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
-
-
Torsion Angle Definition:
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
-
File Format Conversion:
-
Save the prepared ligand structure in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina).
-
Protein Preparation
-
Protein Structure Retrieval:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 2EXB for Penicillin-Binding Protein 4, PDB ID: 4WK0 for α5β1 integrin).[1]
-
-
Protein Cleaning:
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.
-
Check for and repair any missing atoms or residues in the protein structure.
-
-
Protonation:
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
-
Charge Assignment:
-
Assign partial charges to the protein atoms.
-
-
Grid Box Definition:
-
Define the docking grid box around the active site of the protein. The grid box should be large enough to encompass the entire binding pocket and allow for the ligand to move and rotate freely.
-
-
File Format Conversion:
-
Save the prepared protein structure in the appropriate format for the docking software.
-
Molecular Docking Simulation
-
Software Selection:
-
Choose a suitable molecular docking program. Popular choices include AutoDock Vina, Schrödinger's Glide, and MOE (Molecular Operating Environment).
-
-
Docking Execution:
-
Run the docking simulation using the prepared ligand and protein files. The software will generate multiple binding poses of the ligand within the protein's active site.
-
-
Scoring and Ranking:
-
The docking program will score and rank the generated poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
Post-Docking Analysis
-
Binding Pose Visualization:
-
Visualize the top-ranked binding poses using molecular graphics software (e.g., PyMOL, Chimera, Discovery Studio).
-
-
Interaction Analysis:
-
Analyze the non-covalent interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
-
Binding Affinity Evaluation:
-
The binding energy (or docking score) provides a quantitative estimate of the binding affinity. Lower binding energies generally indicate stronger binding.
-
Data Presentation
The quantitative results from docking studies of various benzylthiazole derivatives against different protein targets are summarized below.
| Ligand (Derivative) | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference |
| 5-(bromomethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazole | Penicillin-Binding Protein 4 (PBP4) of E. coli | 2EXB | -5.2 | ASN 308, SER 303 | [1] |
| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | α5β1 integrin | 4WK0 | -7.7 | - | [3] |
| Benzo[d]thiazol-2-amine derivative 2 | Human Epidermal growth factor receptor (HER) | - | -10.4 | - | [4] |
| Benzo[d]thiazol-2-amine derivative 3 | Human Epidermal growth factor receptor (HER) | - | -9.9 | - | [4] |
Visualizations
General Experimental Workflow for Computational Docking
Caption: Workflow of a typical computational docking study.
Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
Computational docking is an indispensable tool in modern drug discovery. The protocols and data presented here, derived from studies on structurally related thiazole derivatives, provide a solid foundation for initiating in-silico investigations of this compound. By targeting relevant proteins in various diseases, these computational studies can guide the synthesis and experimental validation of novel therapeutic agents, ultimately accelerating the drug development pipeline. Further experimental validation is necessary to confirm the predicted binding affinities and biological activities.
References
- 1. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl(1,3-thiazol-5-ylmethyl)amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl(1,3-thiazol-5-ylmethyl)amine. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.
Troubleshooting Guides
Issue 1: Presence of a Higher Molecular Weight Impurity, Insoluble in Aqueous Acid
Question: After quenching my reaction between 5-(chloromethyl)-1,3-thiazole and benzylamine, I observe a significant byproduct that is insoluble in dilute aqueous acid and has a higher molecular weight than my desired product. What is this impurity and how can I avoid it?
Answer:
This byproduct is likely the tertiary amine, dithis compound , formed from the over-alkylation of the desired secondary amine product with another molecule of benzylamine. Benzylamine is a primary amine and can be alkylated twice. The initially formed secondary amine, this compound, can act as a nucleophile and react with another equivalent of the electrophilic 5-(chloromethyl)-1,3-thiazole.
Troubleshooting Steps:
-
Control Stoichiometry: Use a molar excess of benzylamine to 5-(chloromethyl)-1,3-thiazole. A 2 to 5-fold excess of the amine is recommended to favor the formation of the primary amine.
-
Slow Addition: Add the 5-(chloromethyl)-1,3-thiazole solution dropwise to the benzylamine solution at a low temperature (e.g., 0-5 °C) to maintain a high concentration of benzylamine relative to the electrophile throughout the reaction.
-
Reaction Temperature: Maintain a low reaction temperature to reduce the rate of the second alkylation, which typically requires a higher activation energy.
-
Choice of Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, can be used to neutralize the HCl formed during the reaction without competing with the benzylamine.
Purification:
The desired secondary amine can be separated from the tertiary amine byproduct by extraction. The secondary amine will form a salt with dilute acid (e.g., 1M HCl) and dissolve in the aqueous phase, while the tertiary amine will remain in the organic phase. Subsequent basification of the aqueous layer and extraction will yield the purified secondary amine.
Issue 2: Observation of a Byproduct with a Similar Polarity to the Starting Thiazole
Question: My TLC analysis shows a byproduct with an Rf value close to my starting 5-(bromomethyl)-1,3-thiazole. What could this be?
Answer:
This byproduct could be a dimer or oligomer of the 5-(bromomethyl)-1,3-thiazole. This starting material is a reactive alkylating agent and can undergo self-condensation, especially in the presence of a base or at elevated temperatures. Another possibility is the formation of a thiazolium salt through N-alkylation of the thiazole ring by another molecule of 5-(bromomethyl)-1,3-thiazole.
Troubleshooting Steps:
-
Purity of Starting Material: Ensure the 5-(halomethyl)-1,3-thiazole is pure and free from decomposition products. It is often recommended to use it freshly prepared or purified.
-
Reaction Conditions: Avoid high temperatures and prolonged reaction times. The reaction should be monitored closely by TLC and stopped once the starting material is consumed.
-
Order of Addition: Adding the base slowly to the mixture of the amine and the thiazole derivative can help to minimize the concentration of free base that could promote self-condensation of the electrophile.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts arise from the nucleophilic nature of both the starting benzylamine and the product, as well as the reactivity of the 5-(halomethyl)thiazole. The primary byproducts are:
-
Dithis compound: A tertiary amine resulting from over-alkylation of the product.
-
(Bis((1,3-thiazol-5-yl)methyl))benzylamine: A tertiary amine from the reaction of benzylamine with two molecules of the thiazole starting material.
-
Thiazolium salts: Formed by the N-alkylation of the thiazole ring.
-
Unreacted starting materials: Residual benzylamine and 5-(halomethyl)-1,3-thiazole.
Q2: How can I monitor the progress of the reaction effectively?
A2: Thin-layer chromatography (TLC) is an effective technique. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting materials, product, and major byproducts. The consumption of the limiting reagent (typically the 5-(halomethyl)thiazole) can be tracked to determine the reaction endpoint.
Q3: What purification methods are recommended for isolating this compound?
A3: A combination of techniques is often necessary:
-
Acid-Base Extraction: This is highly effective for separating the desired secondary amine from non-basic impurities and tertiary amine byproducts.
-
Column Chromatography: Silica gel chromatography can be used to separate the product from byproducts with different polarities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent final purification step.
Quantitative Data Summary
| Byproduct | Typical Formation Conditions | Recommended Mitigation Strategy |
| Dithis compound | Equimolar reactants, high temperature | Use excess benzylamine, low temperature, slow addition |
| (Bis((1,3-thiazol-5-yl)methyl))benzylamine | High concentration of 5-(halomethyl)thiazole | Use excess benzylamine, slow addition |
| Thiazolium Salts | High temperature, prolonged reaction time | Moderate reaction temperature, monitor reaction progress |
Experimental Protocols
Synthesis of 5-(Chloromethyl)-1,3-thiazole Hydrochloride
This is a representative procedure for the preparation of a key starting material.
To a solution of 5-(hydroxymethyl)thiazole (1.0 eq) in a suitable solvent such as dichloromethane or chloroform at 0 °C, is slowly added thionyl chloride (1.2 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-3 hours. The solvent is removed under reduced pressure to yield 5-(chloromethyl)-1,3-thiazole hydrochloride, which can be used in the next step without further purification.
Synthesis of this compound
To a solution of benzylamine (3.0 eq) in a solvent such as acetonitrile or DMF, is added a base like potassium carbonate (1.5 eq). The mixture is cooled to 0-5 °C. A solution of 5-(chloromethyl)-1,3-thiazole hydrochloride (1.0 eq) in the same solvent is added dropwise over a period of 30-60 minutes, maintaining the temperature below 10 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress by TLC. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.
Purification Protocol
The crude product is dissolved in ethyl acetate and extracted with 1M HCl (aq). The aqueous layer, containing the protonated secondary amine, is separated and washed with ethyl acetate to remove any remaining tertiary amine byproduct. The aqueous layer is then basified with a base such as sodium hydroxide or sodium bicarbonate to a pH of 9-10. The liberated free amine is then extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the purified this compound. Further purification can be achieved by column chromatography on silica gel if necessary.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for identifying and mitigating byproducts.
troubleshooting guide for the synthesis of thiazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of thiazole derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing thiazole derivatives?
A1: The Hantzsch thiazole synthesis is the most widely recognized and versatile method for preparing thiazole derivatives.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[1][3][4]
Q2: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes?
A2: Low yields in Hantzsch synthesis can stem from several factors:
-
Instability of Thioamide: The thioamide starting material can be unstable, especially in acidic conditions, leading to decomposition and reduced product formation.[1]
-
Harsh Reaction Conditions: Prolonged reaction times and harsh conditions can contribute to lower yields.[2]
-
Side Reactions: The formation of byproducts can reduce the overall yield of the desired thiazole derivative.
-
Substituent Effects: Electron-withdrawing groups on the aromatic ring of the starting materials can sometimes lead to lower conversions and yields.[5]
Q3: I am observing unexpected side products in my reaction. What are they likely to be?
A3: Side products in thiazole synthesis can arise from various competing reactions. In the Hantzsch synthesis, self-condensation of the α-haloketone or reactions involving impurities in the starting materials can lead to undesired byproducts. Careful purification of starting materials and optimization of reaction conditions can help minimize these.
Q4: How can I improve the yield and purity of my thiazole product?
A4: To enhance the yield and purity, consider the following strategies:
-
Optimization of Reaction Conditions: Systematically vary parameters such as solvent, temperature, and reaction time. For instance, in a modified Gewald reaction for thiazole synthesis, trifluoroethanol was found to be a superior solvent.[5]
-
Catalyst Selection: The use of a suitable catalyst can significantly improve yields and reaction rates.[6] For example, copper(II) bromide has been used to facilitate a one-pot α-bromination/cyclization process for the synthesis of 2-aminothiazoles.[7]
-
Purification Method: The choice of purification technique is critical. Crystallization is often effective for purifying solid thiazole derivatives.[8] For instance, 2-amino-4-phenylthiazole is poorly soluble in water and can be readily precipitated.[3]
Q5: Are there any modern, more efficient methods for thiazole synthesis?
A5: Yes, several modern approaches aim to overcome the limitations of classical methods. These include:
-
One-Pot Syntheses: These procedures avoid the isolation of intermediates, thereby improving efficiency.[7]
-
Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and improve yields.[6]
-
Use of Solid Supports: Polymer-supported synthesis can simplify product isolation and purification.[9]
-
Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a growing area of interest.[10][11]
Troubleshooting Guide
Below are common problems encountered during the synthesis of thiazole derivatives, along with suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive reagents- Incorrect reaction temperature- Unsuitable solvent- Catalyst inefficiency | - Check the purity and reactivity of starting materials (α-haloketone, thioamide/thiourea).- Optimize the reaction temperature. Some reactions require heating/refluxing.[12]- Screen different solvents. Polar solvents like ethanol or methanol are commonly used.[3][10]- Investigate different catalysts or catalyst loadings.[13] |
| Formation of Multiple Products/Side Reactions | - Competing reaction pathways- Impurities in starting materials- Reaction temperature is too high | - Purify starting materials before use.- Lower the reaction temperature to favor the desired reaction pathway.- Adjust the stoichiometry of the reactants. |
| Difficult Product Isolation/Purification | - Product is highly soluble in the reaction solvent- Formation of oily products- Co-precipitation of impurities | - After the reaction, pour the mixture into a non-solvent (e.g., water) to precipitate the product.[3]- Use column chromatography for purification if crystallization is ineffective.- For 2-aminothiazoles, neutralization with a base like sodium carbonate can facilitate precipitation.[3][14] |
| Inconsistent Yields | - Variability in reagent quality- Lack of precise control over reaction parameters (temperature, time)- Moisture sensitivity of reagents | - Use reagents from a reliable source and of consistent purity.- Maintain strict control over reaction conditions using appropriate equipment.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if reagents are moisture-sensitive. |
Experimental Protocols
General Protocol for Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is based on a standard laboratory procedure.[3]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
-
Water
Procedure:
-
In a suitable reaction vessel, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring. A typical temperature is around 100°C.
-
Continue stirring for approximately 30 minutes.
-
Allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate using a Buchner funnel.
-
Wash the collected solid with water.
-
Allow the solid to air dry.
Optimization Data for a Modified Gewald Reaction for Thiazole Synthesis
The following table summarizes the effect of different solvents and bases on the conversion of ethyl phenylcyanoacetate to a thiazole derivative. The data is adapted from a study on a modified Gewald reaction.[5]
| Solvent | Base | Conversion (%) |
| Trifluoroethanol | NEt3 | 95 |
| Ethanol | NEt3 | 20 |
| Methanol | NEt3 | 15 |
| Acetonitrile | NEt3 | <5 |
| Toluene | NEt3 | <5 |
| Trifluoroethanol | DBU | 85 |
| Trifluoroethanol | DIPEA | 70 |
Reaction Conditions: 80 °C for 300 minutes.
Visualizations
General Workflow for Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of thiazole derivatives.
Troubleshooting Logic for Low Yield in Thiazole Synthesis
Caption: A logical flowchart for troubleshooting low yields in thiazole synthesis.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 14. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Benzyl(1,3-thiazol-5-ylmethyl)amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of benzyl(1,3-thiazol-5-ylmethyl)amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials such as benzylamine and 5-(chloromethyl)-1,3-thiazole.
-
Byproducts from the N-alkylation reaction, for instance, dithis compound (the dialkylated product).
-
Oxidation products of benzylamine.[1]
-
Residual solvents from the reaction or extraction steps.
-
Products from the degradation of the thiazole ring under harsh purification conditions.
Q2: My final product of this compound is a yellow oil, but I expected a solid. What could be the reason?
A2: The physical state of a compound can be influenced by the presence of impurities or residual solvent. While some sources describe similar compounds as solids[2][3], it is possible for the pure compound to be a low-melting solid or a thick oil at room temperature. The yellow color may indicate the presence of chromophoric impurities. Further purification or drying under high vacuum may be necessary.
Q3: What are the recommended storage conditions for purified this compound?
A3: Benzylamine and its derivatives can be susceptible to oxidation.[1] It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C) to minimize degradation.[4] Protection from light is also advisable.
Troubleshooting Guides
Guide 1: Low Yield After Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Product remains on the column | The eluent system is not polar enough to displace the amine from the silica gel. | Gradually increase the polarity of the eluent. A common technique is to add a small percentage of a more polar solvent like methanol or a small amount of a base like triethylamine to the eluent to reduce tailing and improve recovery. |
| Product co-elutes with impurities | The chosen eluent system does not provide adequate separation. | Perform small-scale TLC experiments with various solvent systems to find an optimal mobile phase that provides good separation between your product and the impurities. Consider using a different stationary phase if silica gel is not effective. |
| Product degradation on the column | The amine is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column. Alternatively, use a neutral stationary phase like alumina. |
| Product is volatile and evaporates with the solvent | The product has a relatively low boiling point and is lost during solvent removal under reduced pressure. | Use a rotary evaporator with careful control of the bath temperature and vacuum. A cold trap can also help to recover volatile compounds. |
Guide 2: Presence of Impurities in the Final Product (Post-Purification)
| Symptom | Possible Cause | Suggested Solution |
| TLC shows multiple spots | Incomplete purification. | Re-purify the compound using a different technique. If you used column chromatography, consider recrystallization or an acid-base extraction. |
| NMR spectrum shows unreacted starting materials | The reaction did not go to completion, and the purification did not fully remove them. | Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). For purification, an acid-base extraction can be effective in separating the basic amine product from non-basic starting materials. |
| Product color is off-white or yellow | Presence of colored impurities, possibly from oxidation or degradation. | Consider treating the product with activated carbon to remove colored impurities. Recrystallization can also be effective in obtaining a purer, crystalline product. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a compatible solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the least polar solvent system and gradually increase the polarity. Collect fractions and monitor the elution of the product by TLC.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
A representative solvent system for a similar compound, benzyl-pyridin-3-yl-amine, was ethyl acetate.[2]
Protocol 2: Acid-Base Extraction
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel and wash with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will move to the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) until the pH is basic.
-
Extract the free amine product back into an organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Dissolve the impure solid in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures.
-
If colored impurities are present, a small amount of activated carbon can be added, and the hot solution is filtered.
-
Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Common Solvents for Purification and their Properties
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Hexane | 69 | 0.1 | Non-polar, good for initial elution in chromatography. |
| Ethyl Acetate | 77 | 4.4 | Medium polarity, a common eluent for amines. |
| Dichloromethane | 40 | 3.1 | Good solvent for many organic compounds, use with caution due to volatility. |
| Methanol | 65 | 5.1 | Polar, often used in small percentages to increase eluent polarity. |
| Triethylamine | 89 | 1.8 | Basic additive for chromatography to reduce tailing of amines. |
Table 2: Potential Impurities and their Characteristics
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Potential Removal Method |
| Benzylamine | 107.15 | 185 | Acid-base extraction, chromatography |
| 5-(Chloromethyl)-1,3-thiazole | 133.59 | ~180 (estimated) | Chromatography, reaction optimization |
| Dithis compound | 296.43 | >300 (estimated) | Chromatography |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield after column chromatography.
References
Technical Support Center: Synthesis of Benzyl(1,3-thiazol-5-ylmethyl)amine
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of benzyl(1,3-thiazol-5-ylmethyl)amine. The primary synthetic route discussed is the reductive amination of 1,3-thiazole-5-carbaldehyde with benzylamine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
-
Question: I am not getting the desired product, or the yield is very low. What are the possible causes and how can I fix this?
-
Answer: Low or no yield in a reductive amination reaction can stem from several factors related to the reagents, reaction conditions, or the work-up procedure.
Potential Causes and Solutions:
-
Inactive Reducing Agent: The reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, may have degraded due to improper storage.
-
Solution: Use a fresh bottle of the reducing agent or test the activity of the current batch on a known, reliable reaction.
-
-
Iminium Ion Formation Issues: The formation of the intermediate iminium ion is crucial for the reaction to proceed. This step is often pH-dependent.
-
Solution: If not using an acid scavenger, the addition of a catalytic amount of acetic acid can facilitate imine formation. However, an excessively acidic medium can protonate the benzylamine, rendering it non-nucleophilic. Careful pH monitoring (ideally weakly acidic, pH 4-6) is recommended.
-
-
Impure Starting Materials: The purity of 1,3-thiazole-5-carbaldehyde and benzylamine is critical. Impurities in the aldehyde can inhibit the reaction, while oxidized benzylamine can lead to side products.[1]
-
Solution: Ensure the aldehyde is pure and the benzylamine is freshly distilled or from a recently opened bottle.[1]
-
-
Sub-optimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.
-
Solution: While many reductive aminations proceed at room temperature, gentle heating (e.g., 40-50 °C) might be necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Troubleshooting Workflow for Low Yield:
Troubleshooting workflow for low product yield. -
Issue 2: Presence of Multiple Spots on TLC Indicating Impurities
-
Question: My reaction mixture shows multiple spots on the TLC plate. What are these impurities, and how can I minimize their formation?
-
Answer: The formation of multiple byproducts is a common issue in amine synthesis. Understanding the potential side reactions is key to minimizing them.
Potential Impurities and Their Prevention:
-
Unreacted Starting Materials: The most common "impurities" are often unreacted 1,3-thiazole-5-carbaldehyde and benzylamine.
-
Prevention: Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. Using a slight excess (1.1-1.2 equivalents) of the amine and reducing agent can also help consume the aldehyde.
-
-
Over-alkylation Products: Although less common in reductive amination compared to direct alkylation, the formation of a tertiary amine is possible if the starting amine is primary. However, for benzylamine, this is not a primary concern unless other reactive species are present.
-
Side Products from Aldehyde: The aldehyde can undergo self-condensation or other side reactions if the conditions are too harsh.
-
Formation of Dibenzylamine: Benzylamine can react with the benzaldehyde impurity that may be present from the oxidation of benzylamine.
-
Prevention: Use freshly distilled benzylamine to avoid benzaldehyde contamination.
-
Diagram of Potential Side Reactions:
Potential side reactions in the synthesis. -
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my product. Column chromatography is not giving clean separation, or the product is difficult to crystallize. What can I do?
-
Answer: Purification of amines can be challenging due to their basic nature, which can cause tailing on silica gel chromatography.
Purification Strategies:
-
Column Chromatography:
-
Tailing on Silica: To prevent tailing, add a small amount of a basic modifier to the eluent system, such as 0.5-1% triethylamine or ammonia in methanol.
-
Solvent System: A common eluent system for amines is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.
-
-
Acid-Base Extraction:
-
Procedure: Dissolve the crude product in a non-polar organic solvent like DCM or ethyl acetate. Wash with a dilute acidic solution (e.g., 1M HCl) to protonate the desired amine product, which will move it to the aqueous layer. The neutral impurities will remain in the organic layer. Then, basify the aqueous layer with a base like sodium hydroxide to a pH > 10 and extract the free amine back into an organic solvent.
-
-
Recrystallization:
-
Salt Formation: If the free amine is an oil or difficult to crystallize, consider forming a salt (e.g., hydrochloride or tartrate). These salts are often crystalline and can be purified by recrystallization from a suitable solvent system like ethanol/ether. The free amine can be regenerated by treatment with a base.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for this reaction?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice for reductive aminations.[2] It is milder and more selective for imines over aldehydes compared to sodium borohydride (NaBH₄).[2] Sodium cyanoborohydride (NaBH₃CN) is also very effective but is more toxic.[2][3]
Q2: What solvent should I use?
A2: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive aminations using STAB. Tetrahydrofuran (THF) and acetonitrile are also viable options. The choice of solvent can influence the reaction rate and solubility of the reagents.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting materials and the product (e.g., 5-10% methanol in DCM). The product amine should have a lower Rf than the starting aldehyde. Staining with potassium permanganate or ninhydrin can help visualize the spots.
Q4: My benzylamine has turned yellow. Can I still use it?
A4: Yellowing of benzylamine indicates oxidation to benzaldehyde and other impurities.[1] It is highly recommended to purify it by vacuum distillation before use to ensure high yield and purity of the final product.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is a representative example and may require optimization.
-
To a solution of 1,3-thiazole-5-carbaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) is added benzylamine (1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 10 minutes.
-
The reaction is stirred at room temperature and monitored by TLC until the starting aldehyde is consumed (typically 4-12 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is stirred for 30 minutes, and the layers are separated.
-
The aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 0-5% methanol in DCM containing 0.5% triethylamine) to afford the pure this compound.
Main Reaction Pathway:
Data Presentation
The following tables provide hypothetical data to illustrate the effect of different reaction parameters on the yield and purity of this compound.
Table 1: Effect of Reducing Agent on Yield and Purity
| Entry | Reducing Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | NaBH(OAc)₃ | DCM | 6 | 85 | 98 |
| 2 | NaBH₃CN | MeOH | 8 | 82 | 97 |
| 3 | NaBH₄ | MeOH | 12 | 65 | 90 |
Table 2: Effect of Solvent on Yield and Purity (using NaBH(OAc)₃)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | DCM | 25 | 6 | 85 | 98 |
| 2 | THF | 25 | 8 | 78 | 96 |
| 3 | Acetonitrile | 25 | 6 | 80 | 97 |
| 4 | DCE | 40 | 4 | 88 | 98 |
References
stability and storage conditions for benzyl(1,3-thiazol-5-ylmethyl)amine
This technical support center provides guidance on the stability and storage of benzyl(1,3-thiazol-5-ylmethyl)amine, along with troubleshooting for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. To minimize degradation, storage at a temperature not exceeding 4°C is recommended.
Q2: How should I handle the compound during experiments to minimize degradation?
To prevent degradation, it is crucial to protect the compound from prolonged exposure to light, high temperatures, and humidity. Use in a well-ventilated area or under a fume hood is advised. Avoid contact with strong oxidizing agents and bases, as these can promote decomposition.
Q3: What are the potential degradation pathways for this compound?
While specific data for this compound is limited, degradation is likely to occur through pathways common to thiazole and benzylamine derivatives. These may include:
-
Photodegradation: Exposure to UV or visible light can lead to the decomposition of the thiazole ring.
-
Oxidation: The amine group and the thiazole ring are susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air.
-
Hydrolysis: The amine linkage could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule.
Q4: What are the likely degradation products?
Based on studies of related compounds, potential degradation products could include benzaldehyde, benzoic acid, and various oxidized or cleaved thiazole derivatives.[1] The specific products will depend on the degradation conditions.
Troubleshooting Guide
This guide addresses common problems that may arise during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature (≤ 4°C) and protected from light and moisture.2. Assess Purity: Use an appropriate analytical method, such as HPLC, to check the purity of the compound. Compare the results with the certificate of analysis.3. Review Handling Procedures: Confirm that the compound was not exposed to incompatible substances (strong oxidizers, bases) or harsh conditions (high heat) during the experiment. |
| Discoloration or change in the physical appearance of the compound. | Potential degradation, possibly due to oxidation or light exposure. | 1. Cease Use: Do not use the discolored compound in experiments where purity is critical.2. Investigate Cause: Review storage and handling history to identify potential exposure to light, air, or contaminants.3. Re-purification (if feasible): Depending on the nature of the impurity, recrystallization or chromatography may be used to purify the compound. However, obtaining a fresh batch is often the most reliable solution. |
| Inconsistent results between different batches of the compound. | Variation in purity or degradation of an older batch. | 1. Compare Certificates of Analysis: Check the purity specifications for each batch.2. Analyze Both Batches: Run a side-by-side analytical comparison (e.g., HPLC, NMR) of the batches to identify any differences in purity or impurity profiles.3. Use a Single, Qualified Batch: For a series of related experiments, use a single batch of the compound that has been verified for purity to ensure consistency. |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][3][4][5]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or other suitable solvent
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperature (e.g., 80°C) in an oven.
-
Photodegradation: Expose the solid compound or a solution to a light source in a photostability chamber according to ICH Q1B guidelines.[6][7]
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Identify and characterize the major degradation products using techniques such as LC-MS and NMR.[1]
-
Visualizations
Caption: Troubleshooting workflow for stability-related issues.
Caption: Workflow for a forced degradation study.
References
addressing solubility issues of benzyl(1,3-thiazol-5-ylmethyl)amine in assays
Welcome to the technical support center for benzyl(1,3-thiazol-5-ylmethyl)amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during in-vitro and in-vivo assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous assay buffer. What are the likely causes?
A1: Precipitation of poorly soluble compounds like this compound in aqueous buffers is a common issue.[1][2][3][4] The primary reasons include:
-
Low intrinsic aqueous solubility: The compound may have inherently low solubility in water-based solutions.
-
"Salting out" effect: High salt concentrations in buffers can decrease the solubility of organic molecules.
-
pH of the buffer: The compound is an amine and its solubility is likely pH-dependent. At a pH where the amine is not protonated, its solubility may decrease significantly.
-
Concentration exceeding solubility limit: The working concentration of your compound in the assay may be higher than its maximum solubility in the chosen buffer.
-
Solvent shock: If the compound is dissolved in a highly organic solvent (like DMSO) for a stock solution, rapid dilution into an aqueous buffer can cause it to precipitate out.[5]
Q2: What is a good starting point for a solvent to prepare a stock solution of this compound?
A2: For initial stock solutions, water-miscible organic solvents are generally recommended.[4] Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds. Other potential co-solvents include ethanol, methanol, or N,N-dimethylformamide (DMF). It is crucial to use the minimum amount of organic solvent necessary and to be aware of its potential effects on the assay system.
Q3: How can I improve the solubility of this compound in my aqueous assay buffer?
A3: Several strategies can be employed to enhance the solubility of your compound:[6][7][8][9]
-
pH Adjustment: Since the compound has a basic amine group, lowering the pH of the buffer to protonate the amine can significantly increase its aqueous solubility.[4] Experiment with a pH range where the compound is stable and the assay is not compromised.
-
Use of Co-solvents: Including a small percentage (typically 1-5%) of a water-miscible organic solvent like DMSO, ethanol, or polyethylene glycol (PEG) in your final assay buffer can help maintain solubility.[4][8]
-
Employing Surfactants: Non-ionic surfactants such as Tween-20 or Triton X-100 can form micelles that encapsulate the compound, increasing its apparent solubility.[4][8] Use concentrations above the critical micelle concentration (CMC).
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][4]
Q4: Are there any potential issues with using solubility-enhancing excipients in my assay?
A4: Yes, it is important to consider the potential impact of any additives on your experimental system.
-
Organic solvents (e.g., DMSO) can affect enzyme activity, cell viability, and other biological readouts, typically at concentrations above 1%.
-
Surfactants can denature proteins and disrupt cell membranes at higher concentrations.
-
pH changes can alter protein structure and function, and may not be compatible with all biological assays. It is essential to run appropriate vehicle controls (buffer with the excipient but without the test compound) to account for any effects of the solubility-enhancing agents themselves.
Troubleshooting Guide: Compound Precipitation During Assays
If you are experiencing precipitation of this compound during your experiments, follow these troubleshooting steps.
Experimental Workflow for Troubleshooting Precipitation
Caption: A workflow for troubleshooting compound precipitation in assays.
Quantitative Data Summary
The following table summarizes common approaches to enhance the solubility of poorly soluble compounds. The provided concentration ranges are typical starting points and may require optimization for your specific assay.
| Method | Excipient Example | Typical Starting Concentration | Mechanism of Action | Potential Considerations |
| pH Adjustment | HCl or Citrate Buffer | Adjust to pH < 7.0 | Increases ionization of the basic amine group.[4] | Assay compatibility, compound stability. |
| Co-solvency | DMSO, Ethanol, PEG 400 | 1 - 5% (v/v) | Reduces the polarity of the aqueous solvent.[4][8] | Solvent toxicity, effects on protein activity. |
| Surfactant Solubilization | Tween-20, Triton X-100 | 0.01 - 0.1% (w/v) | Forms micelles to encapsulate the compound.[4][8] | Protein denaturation, cell membrane disruption. |
| Complexation | β-Cyclodextrin | 1 - 10 mM | Forms an inclusion complex with the hydrophobic molecule.[1][4] | Can sometimes interfere with compound-target binding. |
Detailed Experimental Protocols
Protocol 1: Preparation of a pH-Modified Assay Buffer
-
Prepare your standard assay buffer.
-
Measure the initial pH.
-
Titrate the buffer with small aliquots of a dilute acid (e.g., 0.1 M HCl) until the desired lower pH is reached. Monitor the pH continuously with a calibrated pH meter.
-
Prepare a stock solution of this compound in a minimal amount of DMSO.
-
Serially dilute the stock solution in the pH-modified buffer to the final working concentration.
-
Visually inspect for any precipitation.
-
Run a vehicle control with the pH-modified buffer containing the same final concentration of DMSO to assess any effects on the assay.
Protocol 2: Using a Co-solvent to Enhance Solubility
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Prepare your aqueous assay buffer.
-
To achieve a final co-solvent concentration of 1%, add 10 µL of the DMSO stock solution to 990 µL of the assay buffer for a 1:100 dilution. Adjust volumes as needed for your desired final compound concentration, ensuring the final DMSO concentration does not exceed a level that affects your assay (typically <1-2%).
-
Vortex the solution gently to mix.
-
Visually inspect for precipitation.
-
Include a vehicle control containing the same final concentration of DMSO in your experiment.
Signaling Pathway Considerations
While the specific biological target of this compound may vary depending on the research context, thiazole-containing compounds are known to be involved in various signaling pathways, often as inhibitors of kinases or other enzymes.[10][11][12] When designing your experiments, consider the potential for your solubility-enhancing agents to interfere with these pathways.
Caption: Logical relationships of potential excipient interference in a signaling pathway.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. wjbphs.com [wjbphs.com]
- 8. Methods of solubility enhancements | PPTX [slideshare.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Benzyl(1,3-thiazol-5-ylmethyl)amine and Analogs
Welcome to the technical support center for researchers working with benzyl(1,3-thiazol-5-ylmethyl)amine and similar novel small molecule inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and minimize off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: I have a novel compound, this compound. How do I begin to assess its selectivity and potential off-target effects?
A1: The initial and most crucial step is to perform a broad screening assay to understand your compound's interaction with a wide range of potential targets. For kinase inhibitors, a kinome scan is the industry standard. This involves testing your compound at a single high concentration (e.g., 1-10 µM) against a large panel of kinases.[1][2] The results will provide a preliminary "hit list" of potential on- and off-targets. Following the initial screen, you should perform dose-response studies to determine the IC50 values for the most potent interactions.[1][2]
Q2: My compound shows activity against multiple targets in the initial screen. What does this mean and what are the next steps?
A2: Activity against multiple targets, known as polypharmacology, is common for many small molecule inhibitors, especially those targeting the highly conserved ATP-binding site of kinases.[3][4] The next step is to quantify the selectivity by calculating a selectivity index. This is the ratio of the IC50 value for off-targets to the IC50 value for your primary target.[2] A higher selectivity index indicates a more selective compound. It is also important to consider the physiological relevance of the off-targets. Inhibition of some off-target kinases may have known undesirable side effects.[4][5]
Q3: The in vitro (biochemical) and in vivo (cellular) activities of my compound are inconsistent. What could be the cause?
A3: Discrepancies between biochemical and cellular assays are a common challenge. Several factors can contribute to this:
-
Cellular Permeability: Your compound may not efficiently cross the cell membrane.
-
Efflux Pumps: The compound might be actively transported out of the cell.
-
Metabolism: The compound could be rapidly metabolized into an inactive form within the cell.
-
Off-target Effects in Cells: The observed cellular phenotype might be due to an off-target effect that is not captured in your primary biochemical assay.[6]
-
ATP Concentration: Biochemical assays are often run at ATP concentrations that are much lower than intracellular levels, which can affect the apparent potency of ATP-competitive inhibitors.[4][7]
Q4: How can I improve the selectivity of my lead compound?
A4: Improving selectivity is a key aspect of medicinal chemistry and drug development. Several strategies can be employed:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your compound and assess the impact on on-target and off-target activity.
-
Targeting Unique Features: Design modifications that exploit less conserved regions of the target protein's binding site.[3][8]
-
Allosteric Inhibition: Develop inhibitors that bind to a site other than the highly conserved active site.[3]
-
Covalent Inhibition: If your target has a suitable reactive residue (like a cysteine) near the binding site, you can design a covalent inhibitor that forms a permanent bond, which can significantly increase selectivity.[3]
Troubleshooting Guides
Issue 1: High Background Signal or False Positives in Biochemical Assays
-
Possible Cause: Compound interference with the assay technology (e.g., fluorescence quenching or enhancement).[9]
-
Troubleshooting Steps:
-
Run a control experiment with your compound in the absence of the enzyme to see if it directly affects the assay signal.
-
If interference is detected, consider using an alternative assay format with a different detection method (e.g., switch from a fluorescence-based assay to a luminescence-based one).[2][9]
-
-
Possible Cause: Non-specific inhibition due to compound aggregation at high concentrations.
-
Troubleshooting Steps:
-
Include a non-ionic detergent like Triton X-100 in your assay buffer.
-
Visually inspect your compound in solution for any precipitation.
-
Determine the critical aggregation concentration (CAC) of your compound.
-
Issue 2: Unexpected Cellular Toxicity
-
Possible Cause: The observed toxicity is due to an off-target effect, not inhibition of your intended target.[10]
-
Troubleshooting Steps:
-
Perform a CRISPR/Cas9 knockout of the intended target in your cell line. If the cells remain sensitive to your compound after the target has been removed, the toxicity is off-target mediated.[10]
-
Compare the cellular phenotype induced by your compound with that of a known, highly selective inhibitor of your target.
-
Use computational methods to predict potential off-targets that could be responsible for the toxic effects.[11][12]
-
Issue 3: Difficulty Confirming Target Engagement in Cells
-
Possible Cause: The antibody used for detecting the downstream signaling event (e.g., phosphorylation) is not specific or sensitive enough.
-
Troubleshooting Steps:
-
Validate your antibody using positive and negative controls (e.g., cells treated with a known activator or inhibitor of the pathway).
-
Try a different antibody from another vendor.
-
-
Possible Cause: The signaling pathway is buffered by feedback loops or redundant pathways.[8]
-
Troubleshooting Steps:
-
Use a more proximal readout of target engagement, such as a cellular thermal shift assay (CETSA), which directly measures the binding of your compound to the target protein in cells.
-
Measure target engagement at multiple time points to account for dynamic cellular responses.
-
Quantitative Data Summary
Table 1: Template for Kinase Selectivity Profiling Data
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Selectivity Index (IC50 Off-target / IC50 Primary Target) |
| Primary Target | 98% | 50 | 1 |
| Off-target 1 | 85% | 500 | 10 |
| Off-target 2 | 60% | 2,500 | 50 |
| Off-target 3 | 20% | >10,000 | >200 |
Table 2: Comparison of Biochemical and Cellular Potency
| Assay Type | Metric | Value (nM) | Notes |
| Biochemical Assay | IC50 | 50 | In vitro kinase activity |
| Cellular Assay | EC50 | 750 | Inhibition of downstream signaling |
| Cellular Assay | GI50 | 1,200 | Cell growth inhibition |
Experimental Protocols
Protocol 1: General Luminescence-Based Kinase Activity Assay
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, ATP solution, and your inhibitor stock solution.
-
Reaction Setup: In a 384-well plate, add 5 µL of your inhibitor at various concentrations. Add 5 µL of a kinase/substrate mix.
-
Initiate Reaction: Add 10 µL of ATP solution to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 20 µL of a luminescence-based detection reagent (e.g., ADP-Glo™) that measures ADP production.
-
Readout: Incubate for another 30 minutes and read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Cellular Target Engagement
-
Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with various concentrations of your inhibitor for a specified time.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated form of your target's downstream substrate overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot with an antibody for the total protein as a loading control.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Visualizations
Caption: Workflow for characterizing inhibitor selectivity.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
refining analytical methods for benzyl(1,3-thiazol-5-ylmethyl)amine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical determination of benzyl(1,3-thiazol-5-ylmethyl)amine. The information is tailored to researchers, scientists, and drug development professionals to assist in refining their analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: Why am I observing peak tailing in my HPLC chromatogram?
A1: Peak tailing is a common issue when analyzing basic compounds like this compound. It is often caused by secondary interactions between the amine functional group and acidic silanol groups on the surface of the silica-based stationary phase.[1][2][3]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (to pH < 3) will protonate the silanol groups, minimizing their interaction with the protonated amine analyte. The use of mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid is recommended.[4]
-
Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[3]
-
Solution 3: Add a Competing Base: Introducing a small concentration of a competing amine, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, thereby improving the peak shape of the analyte.[1]
-
Solution 4: Check for Column Voids: If peak tailing appears suddenly for all peaks, it could indicate a void in the column's packing material. In this case, the column may need to be replaced.[1]
Q2: My chromatogram shows multiple peaks, but I injected a pure standard. What could be the cause?
A2: The presence of multiple peaks from a supposedly pure standard can be attributed to the degradation of the analyte or on-column equilibrium effects.
-
Cause 1: Analyte Degradation: Benzylamines are susceptible to degradation in the presence of air, carbon dioxide, and water.[4] Oxidation can lead to the formation of imines and subsequently aldehydes, and reaction with CO2 can form carbonate salts, all of which would appear as separate peaks.[4]
-
Solution: Ensure proper sample handling and storage. Use fresh samples and high-purity, degassed solvents. Store the standard under an inert atmosphere and protect it from light.
-
-
Cause 2: On-Column Equilibrium: If the mobile phase pH is not sufficiently acidic, an equilibrium can exist between the free base and the protonated form of the amine. This can result in peak splitting or the appearance of a broad peak.[4]
-
Solution: As with peak tailing, ensure the mobile phase is adequately acidified with a modifier like TFA or formic acid to ensure the analyte is in a single ionic form.[4]
-
Q3: I am experiencing shifting retention times in my HPLC analysis. Why is this happening?
A3: Fluctuating retention times can compromise the reliability of your analytical method. Several factors can contribute to this issue.
-
Cause 1: Mobile Phase Composition: Inconsistent mobile phase preparation or decomposition of mobile phase components can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase for each analysis run. Ensure accurate measurement of all components and adequate mixing.
-
-
Cause 2: Column Temperature: Variations in the column temperature will affect the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Cause 3: Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting the analysis can cause retention time drift.
-
Solution: Ensure the column is thoroughly flushed with the mobile phase until a stable baseline is achieved before injecting any samples.
-
Q4: What are the recommended starting conditions for an HPLC method for this compound?
A4: Based on methods for similar compounds, a reversed-phase HPLC method is a suitable starting point. The following table outlines a recommended starting protocol.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
Q5: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze this compound?
A5: Yes, GC-MS can be a viable alternative, particularly as benzylamines can sometimes exhibit poor UV absorbance in HPLC.[4]
-
Considerations: The compound needs to be sufficiently volatile and thermally stable. Derivatization may be necessary to improve chromatographic properties and sensitivity. A potential issue with benzylamines is their reactivity, which could lead to degradation in the hot injector.
-
Starting Point for GC-MS Method: A suggested starting method is provided in the experimental protocols section below.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a detailed methodology for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 90 10 15.0 10 90 17.0 10 90 17.1 90 10 | 20.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in and dilute to 10.0 mL with Mobile Phase A to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with Mobile Phase A to achieve the desired concentration for analysis (e.g., 0.1 mg/mL for assay).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a starting point for developing a GC-MS method for this compound.
-
Instrumentation: A GC system coupled to a Mass Selective Detector (MSD).
-
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol or dichloromethane.
-
Dilute as necessary to fall within the linear range of the instrument.
-
Ensure the sample is free of non-volatile matrix components.
-
Quantitative Data Summary
The following tables represent typical data that should be generated during the validation of an analytical method for this compound.
Table 1: HPLC Method Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 125,430 |
| 25 | 312,980 |
| 50 | 624,550 |
| 75 | 938,210 |
| 100 | 1,251,670 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: HPLC Method Precision (n=6)
| Parameter | Concentration (µg/mL) | Mean Peak Area | Standard Deviation | %RSD |
| Repeatability | 50 | 625,120 | 4,375 | 0.70% |
| Intermediate Precision | 50 | 628,450 | 5,656 | 0.90% |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
References
Technical Support Center: Overcoming Resistance to Thiazole-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with thiazole-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for thiazole-based anticancer inhibitors?
A1: Thiazole-based inhibitors employ several mechanisms to exert their anticancer effects. These primarily include:
-
Tubulin Polymerization Inhibition: Many thiazole derivatives bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3]
-
Kinase Inhibition: Thiazole-containing compounds can act as potent inhibitors of various protein kinases that are crucial for cancer cell signaling and survival. A key pathway targeted is the PI3K/Akt/mTOR signaling cascade, which regulates cell proliferation, growth, and survival.[4]
-
Induction of Apoptosis: Thiazole derivatives have been shown to induce programmed cell death (apoptosis) through various pathways, including the activation of caspases.[1][2]
-
Topoisomerase Inhibition: Some thiazole-based compounds can inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.
Q2: What are the common mechanisms of acquired resistance to thiazole-based inhibitors?
A2: Cancer cells can develop resistance to thiazole-based inhibitors through several mechanisms:
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy. This is a common resistance mechanism for thiazole-based tubulin inhibitors.[1][2]
-
Target Protein Alterations: Mutations in the target protein, such as tubulin or specific kinases, can alter the drug-binding site, thereby reducing the inhibitor's affinity and effectiveness.
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass the inhibitory effect by activating alternative survival pathways. For example, in the case of PI3K/Akt/mTOR inhibitors, the cell might upregulate other pro-survival signaling cascades.
-
Metabolic Reprogramming: Alterations in cellular metabolism can contribute to drug resistance by providing alternative energy sources or by increasing the production of molecules that counteract the drug's effects.
Q3: How can I establish a drug-resistant cell line to study resistance mechanisms?
A3: Establishing a drug-resistant cell line is a crucial step in understanding and overcoming resistance. The general protocol involves a gradual dose-escalation method:
-
Determine the initial IC50 (half-maximal inhibitory concentration) of the thiazole-based inhibitor in your parental cell line.
-
Begin by continuously exposing the cells to a low concentration of the drug (e.g., IC20 or 1/10 to 1/5 of the IC50).[5]
-
Culture the cells in the presence of the drug, changing the medium every 2-3 days.
-
Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration. A 1.5 to 2-fold increase at each step is a common starting point.[6]
-
This process is repeated over several months until the cells can tolerate significantly higher concentrations of the drug (e.g., 10-fold or higher IC50 compared to the parental line).[6]
-
It is advisable to freeze cells at intermediate stages of resistance development.[5][7]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT assay).
| Possible Cause | Troubleshooting Suggestion |
| Compound Interference with MTT Assay: Thiazole-based compounds, due to their chemical structure, may directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[8] | Solution: Run a control experiment with the inhibitor in cell-free media containing MTT to check for direct reduction. If interference is observed, consider using an alternative viability assay that does not rely on metabolic reduction, such as the Trypan Blue exclusion assay or a crystal violet-based assay.[8] |
| Low Cell Seeding Density: Insufficient cell numbers can lead to high variability in results. | Solution: Optimize the cell seeding density for your specific cell line and plate format to ensure a robust signal. |
| Inconsistent Incubation Times: Variations in incubation times with the inhibitor or the assay reagent can affect the results. | Solution: Strictly adhere to a consistent incubation schedule for all experiments. |
| Cell Contamination: Mycoplasma or other microbial contamination can affect cell metabolism and drug sensitivity. | Solution: Regularly test your cell lines for mycoplasma contamination. |
Problem 2: No significant inhibition of the target pathway observed in Western blot analysis.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Inhibitor Concentration or Incubation Time: The concentration of the inhibitor may be too low, or the incubation time may be too short to see a downstream effect. | Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting the target pathway. |
| Rapid Pathway Reactivation: The signaling pathway may be rapidly reactivated after initial inhibition. | Solution: Analyze protein phosphorylation at multiple time points after inhibitor treatment. |
| Poor Antibody Quality: The primary or secondary antibodies used for Western blotting may not be specific or sensitive enough. | Solution: Validate your antibodies using positive and negative controls. Test different antibody dilutions and blocking conditions. |
| Protein Degradation: The target proteins may be degraded during sample preparation. | Solution: Use fresh lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the preparation process. |
Problem 3: Suspected P-glycoprotein (P-gp) mediated efflux of the inhibitor.
| Possible Cause | Troubleshooting Suggestion |
| Increased IC50 in resistant cells: Resistant cells show a significantly higher IC50 compared to the parental cell line. | Solution: Confirm P-gp overexpression in the resistant cell line by Western blot or qPCR. |
| Inhibitor is a P-gp substrate: The thiazole-based inhibitor is being actively transported out of the cell. | Solution: Perform a cell-based efflux assay. Co-incubate the cells with your thiazole-based inhibitor and a known P-gp inhibitor (e.g., verapamil). A significant decrease in the IC50 of your inhibitor in the presence of the P-gp inhibitor suggests it is a substrate for this efflux pump. |
Data Presentation
Table 1: Efficacy of Thiazole-Based Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Inhibitor | Target | Cancer Cell Line | IC50 (Sensitive) | Resistant Cell Line | IC50 (Resistant) | Fold Resistance | Reference Compound |
| Thiazole-triazole hybrid (6d) | T-type Ca2+ channel/MMP-9 | A549 (NSCLC) | 21 ± 1 nM | - | - | - | Cisplatin (IC50 = 586 nM) |
| 3-nitrophenylthiazolyl (4d) | VEGFR-2 | MDA-MB-231 | 1.21 µM | - | - | - | Sorafenib (IC50 = 1.18 µM)[9] |
| Thiazole-based sulfonamide (M5) | Carbonic Anhydrase | MCF-7 | 18.53 µg/ml | - | - | - | Cisplatin |
| Thiazole-acetamide (10a) | Tubulin | - | 2.69 µM | - | - | - | Combretastatin A-4 (IC50 = 8.33 µM)[1][2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the thiazole-based inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway
-
Cell Lysis: After treatment with the thiazole-based inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: P-glycoprotein Mediated Efflux Assay
-
Cell Seeding: Seed both the parental (sensitive) and the resistant cell lines in 96-well plates.
-
Co-incubation: Treat the cells with your thiazole-based inhibitor in the presence and absence of a P-gp inhibitor (e.g., 10 µM verapamil).
-
Cell Viability Assay: After the desired incubation period, perform a cell viability assay (e.g., MTT) as described in Protocol 1.
-
Data Analysis: Calculate the IC50 values for your inhibitor with and without the P-gp inhibitor. A significant reduction in the IC50 in the presence of the P-gp inhibitor indicates that your compound is a substrate of this efflux pump.
Mandatory Visualizations
Caption: Mechanism of action for thiazole-based tubulin inhibitors.
Caption: P-glycoprotein mediated efflux as a resistance mechanism.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 2. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction of drug-resistant/stable cell lines | GENOM BIO | GENOM Life & Health Holdings Group Co., Ltd.-GENOM BIO [en.genomcell.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Efficacy of Benzyl(1,3-thiazol-5-ylmethyl)amine and Structurally Related Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on the therapeutic potential of benzyl(1,3-thiazol-5-ylmethyl)amine and its structural analogs. While direct experimental data on the inhibitory efficacy of this compound is not publicly available, this document provides a comparative analysis of its closely related derivatives. By examining the structure-activity relationships of these known inhibitors, we can infer the potential biological activities of the target compound and guide future research directions. The information presented herein is intended to serve as a valuable resource for researchers in the fields of drug discovery and development.
The benzyl-thiazole core is a privileged structure found in compounds with a wide array of pharmacological activities.[1][2][3] Derivatives have shown promise as anti-inflammatory, antimicrobial, anticancer, and acetylcholinesterase inhibitors.[1][4][5] This guide will synthesize the available data on these analogs to provide a comprehensive overview of their efficacy.
Quantitative Comparison of Benzyl-Thiazole Derivatives
To facilitate a clear comparison of the inhibitory activities of various benzyl-thiazole derivatives, the following table summarizes their reported biological data. This data, gathered from various scientific publications, highlights the diverse therapeutic targets of this class of compounds.
| Compound ID | Structure | Target | Activity (IC50/MIC) | Reference |
| 1 | 5-(4-Bromobenzyl)-1,3,4-thiadiazol-2-amine | Acetylcholinesterase (AChE) | IC50: 33.16 µM | [6] |
| 2 | 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one derivative (Compound 7) | S. aureus, E. coli, P. aeruginosa, S. typhimurium | MIC: 43.3–86.7 µM | [5] |
| 3 | 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one derivative (Compound 12) | Ampicillin- and streptomycin-resistant bacteria | MIC: 67.5–135.1 µM | [5] |
| 4 | N-[5-(R-benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides | Anticancer (various cell lines) | Growth Inhibition at 10µM | [1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings. Below is a representative protocol for an in vitro acetylcholinesterase inhibition assay, a common method for evaluating the potency of inhibitors for neurodegenerative disease research.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay
This protocol is based on the well-established Ellman's method.
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (benzyl-thiazole derivative)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of phosphate buffer (pH 8.0) to each well.
-
Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 50 µL of DTNB and 75 µL of ATCI solution.
-
Measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Relationships and Workflows
To better understand the structural relationships and a potential screening process, the following diagrams are provided.
Caption: General chemical scaffold of benzyl-thiazole derivatives.
Caption: A potential workflow for the discovery and development of novel inhibitors.
References
- 1. scispace.com [scispace.com]
- 2. bepls.com [bepls.com]
- 3. mdpi.com [mdpi.com]
- 4. uokerbala.edu.iq [uokerbala.edu.iq]
- 5. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Thiazole-Based Kinase Inhibitors: Spotlight on the Src/Abl Family
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in the development of potent and selective kinase inhibitors, playing a crucial role in the targeted therapy of various cancers. This guide provides a comparative analysis of kinase inhibitors featuring the thiazole motif, with a focus on the well-established dual Src/Abl kinase inhibitor class. While direct experimental data for the specific compound benzyl(1,3-thiazol-5-ylmethyl)amine is not publicly available, we will use the well-characterized, clinically relevant inhibitors Dasatinib , Bosutinib , and Ponatinib as exemplary members of this class to illustrate the comparative landscape. These compounds, all bearing heterocyclic cores that contribute to their kinase binding, offer a valuable framework for understanding the structure-activity relationships and performance metrics within this important class of therapeutics.
Performance Comparison of Thiazole-Based Src/Abl Kinase Inhibitors
The inhibitory activity of kinase inhibitors is a critical determinant of their therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biochemical function. Below is a summary of the IC50 values for Dasatinib, Bosutinib, and Ponatinib against a panel of key kinases, highlighting their potency and selectivity.
| Kinase Target | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | Ponatinib IC50 (nM) |
| BCR-ABL | <1[1][2] | 1.2[3] | 0.3 - 2[4] |
| SRC | <1[1] | 1.2[3] | 0.3 - 2[4] |
| LCK | <1[1] | 1.2 | - |
| LYN | <1 | 1.2 | - |
| YES | <1[1] | 1.2 | - |
| c-KIT | 5[1] | >1000[3][5] | 8 - 20[4] |
| PDGFRβ | 16[1] | >1000[3][5] | - |
| VEGFR2 | - | - | - |
| FLT3 | - | - | 0.3 - 2[4] |
Signaling Pathways Targeted by Src/Abl Kinase Inhibitors
Dual Src/Abl kinase inhibitors, as their name suggests, primarily target the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML), and members of the Src family of tyrosine kinases. These kinases are pivotal components of multiple signaling pathways that regulate cell proliferation, survival, and migration.
Caption: Simplified signaling pathways downstream of BCR-ABL and Src family kinases.
Experimental Methodologies
The determination of kinase inhibition activity is fundamental to the characterization of novel inhibitors. A common method employed is the in vitro kinase inhibition assay. While specific protocols vary between laboratories and for different kinases, the general workflow remains consistent.
General Protocol for In Vitro Kinase Inhibition Assay
This protocol outlines the general steps for determining the IC50 value of a test compound against a specific kinase.
-
Preparation of Reagents:
-
Kinase Buffer: A buffered solution (e.g., Tris-HCl) at physiological pH containing necessary co-factors such as MgCl2 and a reducing agent like DTT.
-
Enzyme Dilution: The recombinant kinase is diluted to a working concentration in kinase buffer.
-
Substrate Solution: The peptide or protein substrate for the kinase is prepared in kinase buffer.
-
ATP Solution: Adenosine triphosphate (ATP) is prepared at a specific concentration, often near the Km for the kinase being assayed. Radiolabeled [γ-³²P]ATP or [γ-³³P]ATP is commonly used for detection.
-
Test Compound Dilutions: The inhibitor is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in kinase buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
In a microplate, the kinase, substrate, and test compound are combined.
-
The reaction is initiated by the addition of the ATP solution.
-
The plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period to allow the kinase reaction to proceed.
-
-
Termination and Detection:
-
The reaction is stopped, typically by adding a stop solution containing EDTA to chelate the Mg²⁺ ions necessary for kinase activity.
-
The phosphorylated substrate is then separated from the unreacted ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate, followed by washing away the free ATP.
-
The amount of incorporated radiolabel is quantified using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
The kinase activity at each inhibitor concentration is calculated as a percentage of the activity in the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The thiazole ring remains a privileged scaffold in the design of kinase inhibitors, particularly for the development of dual Src/Abl inhibitors. While the specific inhibitory profile of this compound requires further investigation, the comparative analysis of established drugs like Dasatinib, Bosutinib, and Ponatinib provides a clear benchmark for this class of compounds. The data presented underscores the high potency of these inhibitors against their primary targets and highlights the variations in their selectivity profiles, which can have significant implications for their therapeutic applications and side-effect profiles. The standardized experimental protocols are essential for the accurate and reproducible evaluation of novel kinase inhibitors, facilitating direct comparisons and advancing the field of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation for Benzyl(1,3-thiazol-5-ylmethyl)amine Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of genetic approaches for the target validation of novel compounds, using benzyl(1,3-thiazol-5-ylmethyl)amine as a case study. While the direct biological target of this compound is not yet definitively established in publicly available literature, compounds with similar benzyl-thiazole scaffolds have shown activity against protein kinases involved in cancer progression. For the purpose of this illustrative guide, we will hypothesize that Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer, is the putative target of this compound.[1][2]
This guide will compare two powerful genetic techniques, CRISPR-Cas9-mediated knockout and RNA interference (RNAi), for validating VEGFR-2 as the target of this compound. We will present hypothetical experimental data, detailed protocols, and visual workflows to aid researchers in designing and interpreting their own target validation studies.
A Comparative Analysis of Genetic Approaches
Genetic methods for target validation provide a robust means to mimic the effect of a pharmacological agent by directly modulating the expression of its putative target protein.[3] This allows for a direct comparison of the phenotypic effects of the compound with the genetic perturbation, thereby strengthening the evidence for on-target activity.
| Feature | CRISPR-Cas9 | RNA Interference (RNAi) |
| Mechanism of Action | Permanent gene knockout at the DNA level. | Transient gene knockdown at the mRNA level.[4] |
| Effect Duration | Permanent and heritable. | Transient, duration depends on cell type and siRNA stability. |
| Specificity | High, but potential for off-target DNA cleavage.[5] | Prone to off-target effects due to partial sequence homology.[6] |
| Efficacy | Complete loss of protein expression is achievable. | Incomplete knockdown is common. |
| Experimental Complexity | More complex, involves stable cell line generation. | Relatively simpler and faster for initial screens. |
| Use Case | Definitive validation of a target's role in a biological process. | High-throughput screening and initial target identification.[7] |
Hypothetical Performance Data
The following tables present hypothetical data from experiments designed to validate VEGFR-2 as the target of this compound. These data are representative of what might be observed in a typical target validation study.
Table 1: Effect of this compound and Genetic Perturbation on Cancer Cell Viability
| Condition | Human Umbilical Vein Endothelial Cells (HUVEC) IC50 (µM) | Lung Carcinoma (A549) IC50 (µM) |
| This compound | 0.5 | 5.2 |
| VEGFR-2 siRNA | 72% reduction in viability | 25% reduction in viability |
| VEGFR-2 CRISPR Knockout | 85% reduction in viability | 30% reduction in viability |
| Scrambled siRNA Control | No significant effect | No significant effect |
| Wild-Type (Untreated) | 100% viability | 100% viability |
Table 2: Inhibition of VEGFR-2 Phosphorylation
| Condition | VEGFR-2 Phosphorylation (% of control) |
| Vehicle Control | 100% |
| This compound (1 µM) | 15% |
| VEGF Stimulation | 550% |
| VEGF + this compound (1 µM) | 120% |
| VEGFR-2 siRNA + VEGF | 180% |
| VEGFR-2 CRISPR Knockout + VEGF | 110% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
CRISPR-Cas9 Mediated Knockout of VEGFR-2
Objective: To generate a stable cell line with a complete knockout of the VEGFR-2 gene to assess the phenotypic consequences and compare them to the effects of this compound.
Materials:
-
A549 lung carcinoma cell line
-
Lentiviral vector containing Cas9 nuclease and a guide RNA (gRNA) targeting VEGFR-2
-
Lipofectamine 2000
-
Puromycin
-
PCR primers for VEGFR-2 genomic region
-
Anti-VEGFR-2 antibody for Western blot
Protocol:
-
gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the VEGFR-2 gene into a lentiviral vector co-expressing Cas9 and a puromycin resistance gene.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles.
-
Transduction of A549 Cells: Transduce A549 cells with the VEGFR-2 targeting lentivirus.
-
Selection of Transduced Cells: Select for successfully transduced cells by treating with puromycin.
-
Single-Cell Cloning: Isolate single cells to establish clonal populations.
-
Genomic DNA Verification: Extract genomic DNA from clonal populations and perform PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) in the VEGFR-2 gene.[8]
-
Protein Knockout Confirmation: Perform Western blot analysis using an anti-VEGFR-2 antibody to confirm the absence of VEGFR-2 protein expression.[9]
-
Phenotypic Assays: Use the validated VEGFR-2 knockout cell line in cell viability and signaling assays.
RNAi-Mediated Knockdown of VEGFR-2
Objective: To transiently reduce the expression of VEGFR-2 using small interfering RNA (siRNA) to rapidly assess its impact on cell phenotype.[10]
Materials:
-
A549 lung carcinoma cell line
-
VEGFR-2 specific siRNA and a non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX
-
Opti-MEM I Reduced Serum Medium
-
qRT-PCR primers for VEGFR-2 and a housekeeping gene (e.g., GAPDH)
-
Anti-VEGFR-2 antibody for Western blot
Protocol:
-
Cell Seeding: Seed A549 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute 20 pmol of VEGFR-2 siRNA or scrambled siRNA in 100 µL of Opti-MEM.
-
Dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions and incubate for 5 minutes at room temperature.[11]
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
mRNA Knockdown Verification: Extract total RNA and perform qRT-PCR to quantify the reduction in VEGFR-2 mRNA levels relative to the scrambled control and housekeeping gene.
-
Protein Knockdown Verification: Prepare cell lysates and perform Western blot analysis to confirm the reduction in VEGFR-2 protein levels.
-
Phenotypic Assays: Perform cell viability and signaling assays within the optimal window of protein knockdown (typically 48-72 hours post-transfection).
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the biological pathway and experimental processes.
Caption: VEGFR-2 signaling pathway and points of intervention.
Caption: Experimental workflows for CRISPR-Cas9 and RNAi.
Conclusion
Both CRISPR-Cas9 and RNAi are invaluable tools for target validation in drug discovery. The choice between these methods depends on the specific research question and available resources. RNAi offers a rapid and scalable approach for initial target identification and validation, while CRISPR-Cas9 provides a more definitive, "gold-standard" method for confirming the role of a target by ensuring its complete and permanent removal.
For the hypothetical case of this compound, a strong validation of VEGFR-2 as its target would be achieved if the phenotypic effects of the compound, such as inhibition of cell proliferation and signaling, are closely mirrored in the VEGFR-2 knockout and knockdown cells. Any discrepancies between the pharmacological and genetic approaches would warrant further investigation into potential off-target effects of the compound or compensatory mechanisms within the cells. This comparative guide provides a framework for researchers to design and execute robust target validation studies, ultimately increasing the confidence in the therapeutic potential of novel drug candidates.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 2. sinobiological.com [sinobiological.com]
- 3. selectscience.net [selectscience.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guidelines for transfection of siRNA [qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Validate a CRISPR Knockout [biognosys.com]
- 9. CRISPR Cas9 - Guide for CRISPR Gene Knockout | abm Inc. [info.abmgood.com]
- 10. researchgate.net [researchgate.net]
- 11. Stealth/siRNA Transfection Protocol Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]
assessing the selectivity profile of benzyl(1,3-thiazol-5-ylmethyl)amine against a panel of kinases
Introduction
The selective inhibition of protein kinases is a cornerstone of modern drug discovery, particularly in oncology. The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a framework for assessing the kinase selectivity profile of such compounds.
Due to the absence of publicly available kinase screening data for the specific compound, benzyl(1,3-thiazol-5-ylmethyl)amine, this guide will use the well-characterized, thiazole-containing drug Dasatinib as an illustrative example. Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and the Src family of kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] This guide will compare its selectivity profile with other BCR-ABL inhibitors, Imatinib and Nilotinib.
Kinase Selectivity Profile of Dasatinib
Dasatinib is known to be a multi-targeted kinase inhibitor.[2][3] Its potency against a panel of kinases is typically determined through in vitro kinase inhibition assays, with results often expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.
The following table summarizes the IC50 values of Dasatinib against a selection of kinases, demonstrating its potent activity against its primary targets and a broader range of other kinases. For comparison, the selectivity profiles of Imatinib and Nilotinib, other BCR-ABL inhibitors, are also presented. Imatinib and Nilotinib exhibit a more selective profile compared to the broader activity of Dasatinib.[2]
| Kinase Target | Dasatinib IC50 (nM) | Imatinib IC50 (nM) | Nilotinib IC50 (nM) |
| ABL | <1 | 25-750 | 20-45 |
| SRC | 0.5 - 1.1 | >10,000 | >3000 |
| LCK | 1.1 | >10,000 | >10,000 |
| LYN | 1.1 | >10,000 | >10,000 |
| c-KIT | <30 | 100-500 | 100-200 |
| PDGFRβ | <30 | 100-500 | 50-100 |
| EphA2 | 3.1 | >10,000 | >10,000 |
| DDR1 | - | - | Potent Inhibitor |
Data compiled from multiple sources.[1][2][3] Note that IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. A variety of biochemical assays are employed for this purpose.
In Vitro Kinase Inhibition Assay (Radiometric)
A common method to determine the IC50 of an inhibitor is the radiometric kinase assay, which measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.
Objective: To quantify the inhibitory potency of a test compound against a specific kinase.
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (e.g., Dasatinib) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Reaction Setup: The kinase, substrate, and kinase buffer are added to the wells of a 96-well plate.
-
Inhibitor Addition: The diluted test compound is added to the wells. A DMSO control (no inhibitor) is also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination: The reaction is stopped, often by the addition of a high concentration of non-radiolabeled ATP or a denaturing agent.
-
Washing: The phosphorylated substrate is captured on the filter plate, and unincorporated [γ-³³P]ATP is washed away.
-
Detection: The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.
LanthaScreen™ Eu Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based competition binding assay that measures the displacement of a fluorescent tracer from the kinase's ATP-binding site by a test compound.[4]
Principle: A europium (Eu)-labeled antibody binds to the kinase, and an Alexa Fluor-labeled tracer binds to the ATP pocket. When both are bound, FRET occurs. An inhibitor competing with the tracer for the ATP site will disrupt FRET.[4]
Procedure:
-
A mixture of the kinase and the Eu-labeled antibody is prepared.
-
The test compound at various concentrations is added to the wells of a microplate.
-
The kinase/antibody mixture is added to the wells.
-
The Alexa Fluor-labeled tracer is added to initiate the binding reaction.
-
After incubation, the FRET signal is measured using a plate reader.
-
A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.
-
IC50 values are calculated from the dose-response curve.
Visualizations
Caption: Workflow for a radiometric kinase inhibition assay.
Caption: BCR-ABL signaling and the inhibitory action of Dasatinib.
Conclusion
The assessment of a kinase inhibitor's selectivity is a multi-faceted process that relies on robust biochemical assays. While data for this compound is not currently in the public domain, the example of Dasatinib illustrates the comprehensive analysis required. The thiazole scaffold remains a valuable starting point for the design of both highly selective and multi-targeted kinase inhibitors. The comparative analysis of selectivity profiles, as demonstrated with Dasatinib, Imatinib, and Nilotinib, is crucial for understanding the therapeutic potential and potential off-target effects of these targeted therapies.
References
- 1. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Cross-Validation of In Vitro and In Vivo Activity: A Comparative Guide to Benzyl(1,3-thiazol-5-ylmethyl)amine Derivatives
A comprehensive analysis of the biological activities of 2-amino-5-benzyl-1,3-thiazole derivatives, serving as a proxy for benzyl(1,3-thiazol-5-ylmethyl)amine due to the limited availability of specific data on the latter. This guide provides a comparative overview of their in vitro anticancer and anti-inflammatory properties, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The thiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2] This guide focuses on the 2-amino-5-benzyl-1,3-thiazole framework, a class of compounds that has demonstrated significant potential in preclinical studies. We will explore the correlation between in vitro cellular assays and in vivo models, providing a critical assessment of their therapeutic promise.
In Vitro Anticancer Activity
Derivatives of 2-amino-5-benzyl-1,3-thiazole have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of cytotoxic activity. The primary mechanism of action appears to be the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.[3][4]
Table 1: In Vitro Anticancer Activity of 2-Amino-5-Benzyl-1,3-Thiazole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide | Murine Lymphoma (NK/Ly) | MTT | ~10-50 | - | - | [5][6] |
| N-acylated-2-amino-5-benzyl-1,3-thiazoles | Human Glioblastoma (U251) | MTT | Selective Action | - | - | [7] |
| N-acylated-2-amino-5-benzyl-1,3-thiazoles | Human Melanoma (WM793) | MTT | Selective Action | - | - | [7] |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | Human Leukemia (K563) | Not Specified | 16.3 | Dasatinib | 11.08 | [7] |
| Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate (4b) | Leukemia (HL-60) | MTT | Most Promising | Doxorubicin | - | [3][4] |
In Vivo Anticancer Activity
While extensive in vitro data exists, in vivo studies for 2-amino-5-benzyl-1,3-thiazole derivatives are limited in the reviewed literature. However, studies on structurally similar compounds, such as 5-benzyl-1,3,4-thiadiazol-2-amine derivatives, have shown significant tumor growth inhibition in murine models.
Table 2: In Vivo Anticancer Activity of Structurally Related Thiazole/Thiadiazole Derivatives
| Compound/Derivative | Animal Model | Tumor Model | Dose/Route | % Tumor Growth Inhibition | Reference Drug | % Inhibition | Reference |
| 5-benzyl-1,3,4-thiadiazol-2-amine derivative (Compound 3) | Mice | Ehrlich Ascites Carcinoma | Not Specified | 60.8% | 5-Fluorouracil | Not Specified | [8] |
| 5-benzyl-1,3,4-thiadiazol-2-amine derivative (Compound 2) | Mice | Ehrlich Ascites Carcinoma | Not Specified | 54.63% | 5-Fluorouracil | Not Specified | [8] |
In Vitro and In Vivo Anti-inflammatory Activity
Thiazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[9][10]
Table 3: Anti-inflammatory Activity of Thiazole Derivatives
| Compound/Derivative | Assay/Model | Target/Endpoint | IC50 (µM) / % Inhibition | Reference Drug | Activity | Reference |
| Thiazole Derivative (6l) | In Vitro Enzyme Assay | COX-1 | 5.55 | - | - | [9] |
| Thiazole Derivative (6l) | In Vitro Enzyme Assay | COX-2 | 0.09 | - | - | [9] |
| Thiazole Derivative (6l) | In Vitro Enzyme Assay | 5-LOX | 0.38 | - | - | [9] |
| Thiazole Derivative (6l) | Carrageenan-induced paw edema (Rat) | Paw Edema Reduction | 60.82% | Indomethacin | - | [9] |
| Benzoxazolinone-based 1,3,4-thiadiazole (1f) | Carrageenan-induced paw edema (Rat) | Paw Edema Reduction | 65.83% (at 3h) | Indomethacin | 68.33% (at 3h) | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Extrinsic and intrinsic apoptosis signaling pathways.
Caption: The four main phases of the eukaryotic cell cycle.
Caption: The COX and LOX inflammatory pathways.
Caption: Workflow for in vitro cytotoxicity testing using MTT assay.
Caption: Workflow for in vivo carrageenan-induced paw edema assay.
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivative and a vehicle control. Incubate for 48-72 hours.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to about 70-80% confluency and treat with the test compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.[5]
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[5] Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in the cells.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.[15]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[16][17]
-
Compound Administration: Administer the thiazole derivative or a reference drug (e.g., Indomethacin) orally or intraperitoneally. The control group receives the vehicle.[18]
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[6][16]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[17][18]
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.
Conclusion
The available data strongly suggest that 2-amino-5-benzyl-1,3-thiazole derivatives are a promising class of compounds with potent in vitro anticancer and anti-inflammatory activities. Their mechanism of action in cancer involves the induction of apoptosis and cell cycle arrest, while their anti-inflammatory effects are likely mediated through the inhibition of COX and LOX pathways.
A critical gap in the current research is the limited availability of in vivo efficacy and pharmacokinetic data for this specific chemical series. While results from structurally related compounds are encouraging, further in vivo studies are imperative to validate the in vitro findings and to establish a clear in vitro-in vivo correlation. Such studies will be crucial for advancing these promising compounds through the drug development pipeline. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct these necessary investigations.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. nanocellect.com [nanocellect.com]
- 15. mdpi.com [mdpi.com]
- 16. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 17. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzyl(1,3-thiazol-5-ylmethyl)amine and Its Structural Analogs in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of benzyl(1,3-thiazol-5-ylmethyl)amine and its structural analogs, focusing on their potential as anticancer agents. By examining the structure-activity relationships (SAR) of various substituted benzyl-thiazole derivatives from recent studies, we aim to provide a comprehensive overview of their therapeutic potential and the experimental basis for these findings. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in this area.
Comparative Analysis of Biological Activity
The therapeutic potential of thiazole-containing compounds has been extensively explored, with a particular focus on their anticancer properties. This section compares the cytotoxic and kinase inhibitory activities of various structural analogs of this compound. The data presented is compiled from multiple studies to highlight key structure-activity relationships.
Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various N-benzylthiazole derivatives against different human cancer cell lines. These compounds, while not direct analogs of this compound, share the core benzyl-thiazole scaffold and provide valuable insights into the impact of structural modifications on anticancer activity.
Table 1: Cytotoxicity (IC50, µM) of Benzyl-Thiazole Analogs in Cancer Cell Lines
| Compound ID | Core Structure | R1 (Benzyl Substitution) | R2 (Thiazole Substitution) | Cell Line | IC50 (µM) | Reference |
| 8a | N-Benzyl-acetamide-thiazole | H | 4-(2-morpholinoethoxy)phenyl | CCRF-CEM (Leukemia) | >50 | [1] |
| 8b | N-Benzyl-acetamide-thiazole | 4-F | 4-(2-morpholinoethoxy)phenyl | CCRF-CEM (Leukemia) | ~15 | [1] |
| 8e | N-Benzyl-acetamide-thiazole | 4-CH3 | 4-(2-morpholinoethoxy)phenyl | CCRF-CEM (Leukemia) | ~20 | [1] |
| 7c | N-Benzyl-thiazole-hydrazono-indolinone | H | 4-(p-methoxyphenyl) | MCF-7 (Breast) | 7.17 ± 0.94 | [2] |
| 7d | N-Benzyl-thiazole-hydrazono-indolinone | H | 4-(p-chlorophenyl) | MCF-7 (Breast) | 2.93 ± 0.47 | [2] |
| 4 | N-Benzylthiazole-pyrazolone | 4-acetylphenylamino-methylidene | 5-methyl-2-phenylpyrazol-3-one | HCT-116 (Colon) | 7.3 ± 0.47 | [3] |
| 4 | N-Benzylthiazole-pyrazolone | 4-acetylphenylamino-methylidene | 5-methyl-2-phenylpyrazol-3-one | A549 (Lung) | 20.4 ± 0.55 | [3] |
| 2b | 2-Mercaptobenzothiazole derivative | - | N-(4-chlorophenyl)-2-phenylacetamide | AsPC-1 (Pancreatic) | 12.44 | [4][5] |
| 4d | 2-Mercaptobenzothiazole derivative | - | N-(4-fluorophenyl)-2-phenylacetamide | BxPC-3 (Pancreatic) | 3.99 | [4][5] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Benzyl Ring: As observed with compounds 8a , 8b , and 8e , substitution on the benzyl ring significantly influences cytotoxic activity. A 4-fluoro substitution (8b ) on the benzyl ring of the N-benzyl-acetamide-thiazole scaffold resulted in a notable increase in potency against CCRF-CEM leukemia cells compared to the unsubstituted analog (8a ).[1]
-
Substitution on the Thiazole Ring: In the N-benzyl-thiazole-hydrazono-indolinone series, the nature of the substituent at the 4-position of the thiazole ring plays a critical role. A 4-(p-chlorophenyl) group (7d ) conferred significantly higher potency against MCF-7 breast cancer cells than a 4-(p-methoxyphenyl) group (7c ).[2]
-
Hybrid Molecules: The incorporation of the N-benzylthiazole moiety into more complex hybrid molecules, such as the pyrazolone derivative 4 , has shown promising activity against colon and lung cancer cell lines.[3]
Kinase Inhibitory Activity
Several benzyl-thiazole derivatives have been investigated as kinase inhibitors, a key mechanism for anticancer activity. The following table presents the 50% growth inhibitory concentration (GI50) against c-Src kinase, a non-receptor tyrosine kinase often implicated in cancer progression.
Table 2: c-Src Kinase Inhibitory Activity of N-Benzyl-Thiazole Acetamide Derivatives
| Compound ID | R1 (Benzyl Substitution) | NIH3T3/c-Src527F GI50 (µM) | SYF/c-Src527F GI50 (µM) | Reference |
| 8a | H | 1.34 | 2.30 | [1][6] |
| 8b | 4-F | 1.49 | 2.51 | [1][6] |
| 8c | 2,4-di-F | 2.51 | 4.31 | [1] |
| 8d | 4-Cl | 3.20 | 5.30 | [1] |
| 8e | 4-CH3 | 5.20 | 8.80 | [1][6] |
Structure-Activity Relationship (SAR) Insights:
The unsubstituted N-benzyl derivative 8a demonstrated the most potent inhibition of c-Src kinase.[1][6] Introduction of substituents on the benzyl ring generally led to a decrease in inhibitory activity. For instance, a 4-methyl group (8e ) resulted in an almost 4-fold decrease in potency compared to the unsubstituted analog.[1] This suggests that for this particular scaffold, an unsubstituted benzyl group is optimal for Src kinase inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key assays used in the evaluation of the presented compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Western Blot Analysis for MAPK Signaling Pathway
Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the activation state of signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, by detecting the phosphorylation of key proteins like ERK, JNK, and p38.[11][12][13][14]
Protocol:
-
Cell Lysis: After treatment with the test compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, ERK, p-p38, p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Many anticancer drugs target components of this pathway.
Caption: The MAPK/ERK signaling cascade.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening and evaluating the anticancer potential of novel compounds.
Caption: Workflow for anticancer compound evaluation.
References
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. "Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src K" by Asal Fallah-Tafti, Alireza Foroumadi et al. [digitalcommons.chapman.edu]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Benzyl(1,3-thiazol-5-ylmethyl)amine: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential procedural guidance for the proper disposal of benzyl(1,3-thiazol-5-ylmethyl)amine, a compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is imperative to mitigate risks to personnel and the environment.
Hazard Profile and Safety Precautions
This compound is classified as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent safety measures must be implemented during handling and disposal.
Personal Protective Equipment (PPE): Before initiating any disposal procedures, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust or aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]
Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste. It should not be discharged into drains or the environment.[2][3] The recommended procedure is to dispose of the contents and its container at an approved waste disposal plant.[3]
Step-by-Step Disposal Procedure:
-
Container Management: Keep the waste this compound in a suitable, closed, and properly labeled container.
-
Waste Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Collection for Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company. Ensure they are informed of the material's identity and associated hazards.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[2] Collect the absorbed material and place it into an airtight container for disposal as hazardous waste.[2]
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation |
Source: PubChem CID 691952[1]
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Benzyl(1,3-thiazol-5-ylmethyl)amine
Disclaimer: No specific Safety Data Sheet (SDS) is available for benzyl(1,3-thiazol-5-ylmethyl)amine. The following guidance is based on the known hazards of structurally similar compounds, specifically benzylamine and thiazole derivatives. Researchers must exercise extreme caution and handle this compound as potentially hazardous.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to support safe laboratory operations and proper disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the presence of a benzylamine moiety, this compound is anticipated to be corrosive and harmful upon skin contact, ingestion, and inhalation. Thiazole derivatives have been associated with potential liver and kidney toxicity. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with a face shield (8-inch minimum). | Protects against splashes and vapors which are likely to be corrosive to the eyes. |
| Hand Protection | Nitrile or neoprene gloves. Inspect gloves for integrity before each use. | Provides a barrier against skin contact. Double gloving is recommended. |
| Skin and Body | Laboratory coat, closed-toe shoes, and long pants. Consider a chemical-resistant apron. | Prevents accidental skin exposure. |
| Respiratory | Use in a well-ventilated chemical fume hood. | Minimizes inhalation of potentially harmful vapors. |
Operational Plan: Handling and Storage
Safe handling and storage are paramount to preventing exposure and ensuring the stability of the compound.
Experimental Protocol for Handling:
-
Preparation: Before handling, ensure a chemical fume hood is operational and the sash is at the appropriate height. Have an emergency spill kit readily available.
-
Personal Protective Equipment: Don the required PPE as outlined in Table 1.
-
Dispensing: Conduct all weighing and dispensing of the compound within the chemical fume hood to contain any dust or vapors.
-
Solution Preparation: When dissolving, add the compound slowly to the solvent to avoid splashing.
-
Post-Handling: After use, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately with soap and water.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and acids.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact environmental health and safety personnel.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all unused material and solutions in a designated, labeled hazardous waste container.
-
Contaminated Materials: Dispose of all contaminated PPE (gloves, etc.) and lab supplies in a sealed, labeled hazardous waste bag or container.
-
Disposal Method: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.
Visual Workflow for Safe Handling
The following diagram outlines the logical steps for safely handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
